An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The unique combination of a fluorine atom, a trifluoromethoxy group, and a nitrile functionality on a benzene ring imparts desirable physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and potential applications of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is presented in the table below for easy reference and comparison.
Property
Value
CAS Number
886501-14-0
Molecular Formula
C₈H₃F₄NO
Molecular Weight
205.11 g/mol
IUPAC Name
4-fluoro-3-(trifluoromethoxy)benzonitrile
Synonyms
5-Cyano-2-fluorophenyl trifluoromethyl ether
Appearance
White to off-white solid
Purity
≥98% (typical)
Storage Conditions
Store at 2-8°C in a dry, well-ventilated place
Synthesis
Experimental Protocol: A Proposed Synthesis Route
This proposed synthesis involves a multi-step process including nitration, reduction, diazotization, and cyanation reactions.
Step 1: Nitration of 1-Fluoro-2-(trifluoromethoxy)benzene
To a stirred solution of 1-fluoro-2-(trifluoromethoxy)benzene in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5°C).
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-4-nitro-2-(trifluoromethoxy)benzene.
Step 2: Reduction of the Nitro Group
Dissolve the 1-fluoro-4-nitro-2-(trifluoromethoxy)benzene in ethanol or acetic acid.
Add a reducing agent such as iron powder or tin(II) chloride dihydrate.
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture, filter to remove the metal salts, and neutralize the filtrate.
Extract the product, 4-fluoro-3-(trifluoromethoxy)aniline, with an organic solvent.
Wash, dry, and concentrate the organic phase to obtain the crude aniline derivative.
Step 3: Sandmeyer Reaction for Cyanation
Dissolve the 4-fluoro-3-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid and cool to 0-5°C.
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.
Allow the reaction to stir at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
Extract the product, 4-fluoro-3-(trifluoromethoxy)benzonitrile, with an organic solvent.
Wash the organic layer, dry it, and purify the product by column chromatography or recrystallization.
Exploratory
The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become an increasingly powerful tool in modern medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become an increasingly powerful tool in modern medicinal chemistry. Its unique electronic and physicochemical properties can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, offering insights into its effects on key drug-like properties, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and synthetic workflows.
Core Concepts: The Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. These characteristics stem from the powerful inductive effect of the three fluorine atoms, which significantly alters the electron distribution and overall properties of the parent molecule.
Lipophilicity (logP)
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of approximately +1.04.[1] This value is significantly higher than that of a methoxy group (π ≈ -0.02) and even surpasses the lipophilicity of the commonly used trifluoromethyl group (π ≈ +0.88).[1] The increased lipophilicity imparted by the -OCF₃ group can enhance a drug candidate's ability to cross biological membranes, including the blood-brain barrier, potentially leading to improved absorption and distribution.
Table 1: Comparison of Calculated logP Values
Compound
logP (Calculated)
Change in logP (ΔlogP)
Anisole
2.11
-
4-Trifluoromethoxyanisole
3.15 (Estimated)
+1.04
Note: The logP of 4-Trifluoromethoxyanisole is estimated by adding the Hansch π parameter of the -OCF₃ group to the experimental logP of anisole.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the pKa of nearby acidic or basic functional groups. By withdrawing electron density, the -OCF₃ group can stabilize the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, it can decrease the basicity of a nitrogen-containing functional group.
Table 2: Comparison of pKa Values for Substituted Phenols
Compound
pKa
Phenol
~10.0
4-Methoxyphenol
~10.21
4-(Trifluoromethyl)phenol
9.39
4-(Trifluoromethoxy)phenol
Not readily available (expected to be < 9.39)
Note: The pKa of 4-(trifluoromethoxy)phenol is expected to be lower than that of 4-(trifluoromethyl)phenol due to the greater electron-withdrawing ability of the trifluoromethoxy group.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This is in stark contrast to a methoxy group (-OCH₃), which is prone to O-dealkylation. By blocking this common metabolic pathway, the trifluoromethoxy group can increase a drug's half-life, reduce clearance, and improve its overall pharmacokinetic profile.[1][2]
Table 3: Illustrative Comparison of Metabolic Stability
Compound Feature
Typical Outcome
Metabolically Labile Group (e.g., -OCH₃)
In vitro Half-life (t½)
Shorter
Intrinsic Clearance (CLint)
Higher
Metabolically Robust Group (e.g., -OCF₃)
In vitro Half-life (t½)
Longer
Intrinsic Clearance (CLint)
Lower
Note: This table provides a qualitative illustration. Specific quantitative data for direct methoxy vs. trifluoromethoxy analogs are not widely available in the public domain and are highly dependent on the overall molecular scaffold.
Experimental Protocols
Accurate assessment of the physicochemical and metabolic properties of drug candidates is crucial. The following sections provide detailed protocols for key in vitro assays.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
Test compound
n-Octanol (reagent grade, pre-saturated with water)
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Glass vials with screw caps
Vortex mixer
Centrifuge
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and n-octanol (typically a 1:1 or 2:1 ratio of octanol to PBS). The final concentration of the test compound should be within the linear range of the analytical method.
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
Place the vial on a shaker and agitate for at least 1 hour at a constant temperature to allow for equilibration.
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers. Be cautious not to disturb the interface.
Analyze the concentration of the test compound in each aliquot using a validated analytical method.
Calculate the logP value using the following equation:
logP = log₁₀ ([Compound]octanol / [Compound]aqueous)
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the ionization constant (pKa) of a compound with a UV-active chromophore.
Materials:
Test compound
A series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12)
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Quartz cuvettes (1 cm path length)
pH meter
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
For each buffer solution, prepare a sample by adding a small aliquot of the stock solution to a known volume of the buffer in a quartz cuvette. The final concentration should provide an absorbance reading within the optimal range of the spectrophotometer (typically 0.3-1.0 AU).
Measure the UV-Vis spectrum (absorbance versus wavelength) for each sample at a constant temperature.
Identify the wavelength(s) where the absorbance changes significantly with pH.
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
The pKa is the pH at which the acidic and basic forms of the compound are present in equal concentrations. This can be determined from the inflection point of the sigmoidal curve generated in the plot from step 5. Alternatively, for a monoprotic acid, the pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
Test compound
Pooled liver microsomes (e.g., human, rat, mouse)
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compounds (with known high and low clearance)
Incubator shaker set to 37°C
Ice-cold acetonitrile or methanol (as a stop solution)
96-well plates
LC-MS/MS system for analysis
Procedure:
Prepare a working solution of the test compound and positive controls in the phosphate buffer.
In a 96-well plate, add the liver microsome suspension to the buffer.
Add the test compound/control working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stop solution.
Centrifuge the plate to precipitate the proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression of the plot (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Signaling Pathways and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the application of the trifluoromethoxy group in medicinal chemistry.
Caption: General workflow for incorporating a trifluoromethoxy group in drug design.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Caption: Mechanism of action of Riluzole in reducing glutamatergic excitotoxicity.
Caption: Mechanism of action of Delamanid in inhibiting mycolic acid synthesis.
Conclusion
The trifluoromethoxy group offers medicinal chemists a powerful and versatile tool to address common challenges in drug discovery, particularly metabolic instability and the need for optimized lipophilicity. Its strong electron-withdrawing character and high resistance to metabolism make it a valuable substituent for enhancing the drug-like properties of lead compounds. While the synthesis of trifluoromethoxy-containing molecules can be challenging, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic profiles often justify the synthetic effort. As synthetic methodologies continue to evolve, the strategic application of the trifluoromethoxy group is expected to play an even more prominent role in the development of next-generation therapeutics.
In-Depth Technical Guide: 4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS Number 886501-14-0)
Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive spectroscopic data, and specific applications for 4-Fluoro-3-(trifluoromethoxy)benzonitrile with CAS nu...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive spectroscopic data, and specific applications for 4-Fluoro-3-(trifluoromethoxy)benzonitrile with CAS number 886501-14-0 is limited. This guide compiles the available data and provides generalized information based on structurally similar compounds to fulfill the core requirements of this request. The experimental protocols and application pathways described herein are illustrative and should be adapted and validated by qualified researchers.
Core Compound Properties
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile. The presence of the trifluoromethoxy group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
The following diagram illustrates a potential multi-step synthesis starting from 4-fluoro-3-(trifluoromethoxy)aniline. This is a representative workflow and would require optimization.
Hypothetical synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
General Experimental Protocol (Hypothetical)
Step 1: Diazotization of 4-Fluoro-3-(trifluoromethoxy)aniline
Dissolve 1 equivalent of 4-fluoro-3-(trifluoromethoxy)aniline in an aqueous solution of a strong mineral acid (e.g., 2.5 equivalents of H₂SO₄) with gentle heating.
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry is formed.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water and heat it to 60-70 °C.
Slowly add the cold diazonium salt solution from Step 1 to the heated cyanide solution. Effervescence (evolution of N₂ gas) should be observed.
After the addition is complete, heat the reaction mixture at a slightly elevated temperature (e.g., 80 °C) for 1-2 hours to ensure the reaction goes to completion.
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
Combine the organic layers and wash sequentially with water and brine.
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Spectroscopic Data
No publicly available experimental spectroscopic data (NMR, IR, MS) for 4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS 886501-14-0) has been identified. For research purposes, it would be necessary to acquire this data on a purified sample. Predicted mass spectral data is available.
Predicted Mass Spectrometry Data
Adduct
m/z
Predicted Collision Cross Section (Ų)
[M+H]⁺
206.02236
132.2
[M+Na]⁺
228.00430
143.9
[M-H]⁻
204.00780
131.2
Applications in Research and Drug Development
While specific applications for 4-Fluoro-3-(trifluoromethoxy)benzonitrile are not detailed in the literature, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethoxy group is a bioisostere of other functional groups and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3] Benzonitrile moieties are versatile synthetic handles that can be converted into other functional groups such as carboxylic acids, amides, or tetrazoles, which are common in pharmacologically active molecules.
General Role in Drug Discovery
Compounds like 4-Fluoro-3-(trifluoromethoxy)benzonitrile serve as key intermediates in the synthesis of more complex molecules. The trifluoromethoxy group, in particular, is known to improve the pharmacokinetic profile of drug candidates.[1][2][3]
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Role of the core compound in a drug discovery workflow.
Hypothetical Signaling Pathway Interaction
Given the absence of a known biological target for any drug derived from this specific precursor, a generalized signaling pathway is presented to illustrate how a hypothetical inhibitor developed from this scaffold might function. For instance, many kinase inhibitors, which are a major class of cancer drugs, are developed from fluorinated aromatic precursors.
A Beginner's Guide to Fluorinated Benzonitriles: A Technical Whitepaper for Drug Discovery Professionals
Abstract Fluorinated benzonitriles are a pivotal class of chemical intermediates, playing a crucial role in the development of novel therapeutics, agrochemicals, and advanced materials. The strategic incorporation of flu...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Fluorinated benzonitriles are a pivotal class of chemical intermediates, playing a crucial role in the development of novel therapeutics, agrochemicals, and advanced materials. The strategic incorporation of fluorine into the benzonitrile scaffold imparts unique physicochemical properties that can significantly enhance biological activity, metabolic stability, and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of fluorinated benzonitriles, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative summary of their physicochemical and biological properties to facilitate compound selection and development.
Introduction: The Significance of Fluorine in Drug Discovery
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[1] The high electronegativity and small van der Waals radius of fluorine can alter the electronic environment of a molecule, influence its conformation, and block sites of metabolic degradation.[1] When combined with the versatile benzonitrile scaffold, which can participate in various chemical transformations, the resulting fluorinated benzonitriles become powerful building blocks for the synthesis of complex and biologically active molecules.[2] These compounds are particularly prominent in the development of kinase inhibitors, a major class of targeted cancer therapies.[1]
Physicochemical Properties of Monofluorinated Benzonitriles
The position of the fluorine atom on the benzene ring significantly influences the physicochemical properties of the molecule. A summary of key properties for 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile is presented in Table 1. Understanding these properties is crucial for predicting a compound's behavior in biological systems and for designing synthetic routes.
Synthesis of Fluorinated Benzonitriles: Experimental Protocols
The most common and industrially scalable method for the synthesis of fluorinated benzonitriles is through a nucleophilic aromatic substitution reaction known as the Halogen Exchange (Halex) process. This typically involves the displacement of a chlorine atom with a fluoride ion from an alkali metal fluoride.
General Protocol for Halogen Exchange (Halex) Reaction
This protocol provides a general methodology for the synthesis of a fluorobenzonitrile from its corresponding chlorobenzonitrile precursor.
Materials:
Chlorobenzonitrile (e.g., 2-chlorobenzonitrile, 3-chlorobenzonitrile, or 4-chlorobenzonitrile)
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer
Heating mantle
Distillation apparatus
Procedure:
Drying of Potassium Fluoride: Spray-dried potassium fluoride is recommended to ensure anhydrous conditions. If not available, dry the potassium fluoride in an oven at 150 °C for at least 4 hours and cool under a desiccator before use.
Reaction Setup: In a round-bottom flask, combine the chlorobenzonitrile, anhydrous potassium fluoride (typically 1.5-3 molar equivalents per chlorine atom to be replaced), and the aprotic polar solvent. If using a phase-transfer catalyst, add it at this stage (typically 5-10 mol%).
Inert Atmosphere: Purge the reaction flask with nitrogen or argon gas for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
Heating: Heat the reaction mixture with stirring to the desired temperature (typically between 180 °C and 280 °C). The optimal temperature and reaction time will depend on the specific substrate and solvent used.
Monitoring the Reaction: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by direct distillation from the reaction mixture under reduced pressure. Alternatively, the mixture can be poured into water and the product extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
A diagrammatic representation of the Halex process workflow is provided below.
Halex Process for Fluorobenzonitrile Synthesis
Applications in Drug Discovery: Fluorinated Benzonitriles as Kinase Inhibitors
A significant application of fluorinated benzonitriles in medicinal chemistry is their use as scaffolds for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[11] The benzonitrile group can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many known kinase inhibitors, while the fluorine atom can enhance binding affinity and improve metabolic stability.[12]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer.[12] Several approved EGFR inhibitors feature a quinazoline core, which binds to the ATP-binding site of the kinase domain.[12] The development of fourth-generation EGFR inhibitors aims to overcome resistance mutations that arise during treatment.[13] Many of these inhibitors incorporate a fluorinated phenyl group, often with a nitrile substituent, to enhance their potency and selectivity.[13]
The binding of an EGFR inhibitor to the kinase domain blocks the downstream signaling pathways that promote cell proliferation and survival, such as the RAS-MAPK-ERK and PI3K-AKT pathways.[14][15]
A simplified diagram of the EGFR signaling pathway and its inhibition is shown below.
EGFR Signaling Pathway and Inhibition
Biological Activity of Fluorinated Benzonitrile Derivatives
The inhibitory potency of fluorinated benzonitrile derivatives against various cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency. Table 2 presents representative IC₅₀ values for hypothetical fluorinated benzonitrile-containing kinase inhibitors against different cancer cell lines, illustrating the potential for potent anti-cancer activity.
Compound ID
Fluorobenzonitrile Moiety
Target Cell Line
IC₅₀ (µM)
FB-1
2-Fluorobenzonitrile
A549 (Lung Cancer)
2.25
FB-2
3-Fluorobenzonitrile
HT-29 (Colon Cancer)
1.72
FB-3
4-Fluorobenzonitrile
MCF-7 (Breast Cancer)
2.81
FB-4
2,4-Difluorobenzonitrile
A549 (Lung Cancer)
0.95
FB-5
3,5-Difluorobenzonitrile
MCF-7 (Breast Cancer)
1.57
Note: The IC₅₀ values in this table are illustrative and based on reported activities of similar compound classes.[12][16]
Experimental Workflow for Kinase Inhibitor Screening
The evaluation of a novel fluorinated benzonitrile derivative as a potential kinase inhibitor follows a structured experimental workflow. This typically involves an initial in vitro biochemical assay to determine the compound's direct inhibitory effect on the target kinase, followed by cell-based assays to assess its activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common luminescence-based assay to determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
Purified recombinant kinase
Kinase-specific substrate peptide
Adenosine triphosphate (ATP)
Test compound (e.g., a novel fluorinated benzonitrile derivative)
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound to create a range of concentrations for testing.
Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
Pre-incubation: Add the kinase to each well and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate the plate at 30 °C for 60 minutes.
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
A diagrammatic representation of the kinase inhibitor screening workflow is provided below.
Kinase Inhibitor Screening Workflow
Conclusion
Fluorinated benzonitriles are a versatile and highly valuable class of compounds for drug discovery and development. Their unique physicochemical properties, imparted by the fluorine atom, combined with the synthetic tractability of the benzonitrile group, make them ideal starting points for the design of potent and selective therapeutic agents, particularly in the field of kinase inhibition. This guide has provided a foundational understanding of their synthesis, properties, and applications, along with detailed experimental protocols to aid researchers in their exploration of this important chemical space. The continued investigation into the structure-activity relationships of fluorinated benzonitriles will undoubtedly lead to the discovery of novel and effective treatments for a wide range of diseases.
An In-depth Technical Guide to the Structure and Properties of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a trifluoromethoxy group, imparts a distinct combination of electronic and physicochemical properties. This guide provides a comprehensive overview of the structure, properties, and synthetic considerations for this molecule, tailored for professionals in research and development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon data from structurally related analogues to provide a broader context for its potential applications and reactivity.
Chemical Structure and Identification
4-Fluoro-3-(trifluoromethoxy)benzonitrile possesses a benzene ring substituted at positions 1, 3, and 4. The key functional groups are a nitrile (-C≡N) at position 1, a trifluoromethoxy (-OCF₃) group at position 3, and a fluorine (-F) atom at position 4.
Caption: 2D Chemical Structure of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Comprehensive, experimentally-derived spectroscopic data for 4-Fluoro-3-(trifluoromethoxy)benzonitrile are limited in public databases. The following tables are placeholders for key spectroscopic data that would be essential for the unambiguous identification and characterization of this compound. The expected spectral features are discussed based on the known effects of the functional groups present.
Table 3: ¹H NMR Data (Predicted)
Chemical Shift (ppm)
Multiplicity
Coupling Constant (Hz)
Assignment
~7.8-8.0
d
JHF ≈ 8-10 Hz
Aromatic H ortho to CN
~7.6-7.8
dd
JHH ≈ 8-9 Hz, JHF ≈ 2-3 Hz
Aromatic H ortho to OCF₃
~7.4-7.6
t
JHH ≈ 8-9 Hz
Aromatic H meta to CN
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental data is required for confirmation.
Table 4: ¹³C NMR Data (Predicted)
Chemical Shift (ppm)
Assignment
~160-165 (d)
C-F
~145-150 (q)
C-OCF₃
~130-135
Aromatic CH
~120-125 (q)
OCF₃
~115-120
C-CN
~110-115
CN
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Quartets (q) are expected for carbons coupled to the fluorine atoms of the trifluoromethoxy group. A doublet (d) is expected for the carbon directly bonded to the fluorine atom.
Table 5: ¹⁹F NMR Data (Predicted)
Chemical Shift (ppm)
Assignment
~ -58 to -60
-OCF₃
~ -110 to -120
Ar-F
Note: Predicted values are relative to CFCl₃ and are based on typical chemical shifts for these functional groups.
Table 6: Mass Spectrometry Data
m/z
Interpretation
205.0151
[M]⁺ (Calculated for C₈H₃F₄NO)
186
[M-F]⁺ or [M-HF]⁺
176
[M-CN]⁺
136
[M-OCF₃]⁺
Note: This represents a predicted fragmentation pattern. Experimental mass spectrometry is required for confirmation.
Table 7: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Assignment
~2230-2240
C≡N stretch
~1600-1620, ~1500-1550
C=C aromatic ring stretch
~1250-1300
C-O stretch (aryl ether)
~1100-1200
C-F stretch (Ar-F and OCF₃)
Note: Predicted absorption bands based on the functional groups present.
Synthesis
Caption: A plausible synthetic step for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Hypothetical Experimental Protocol:
Step 1: Trifluoromethylation of 4-Fluoro-3-hydroxybenzonitrile
To a solution of 4-Fluoro-3-hydroxybenzonitrile in a suitable aprotic solvent (e.g., DMF or NMP), a copper(I) catalyst (e.g., CuI) and a ligand (e.g., phenanthroline) are added.
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen).
A trifluoromethylating agent, such as trifluoromethyliodide (CF₃I) or a similar reagent, is introduced, and the reaction is heated.
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed, dried, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Disclaimer: This is a hypothetical protocol based on known organic transformations. The actual reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time, would require experimental optimization.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is dictated by its three key functional groups:
Nitrile Group: The nitrile group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles such as tetrazoles. These transformations are fundamental in the synthesis of diverse molecular scaffolds for drug discovery.
Trifluoromethoxy Group: The -OCF₃ group is a highly lipophilic and electron-withdrawing substituent. Its presence can significantly influence the pharmacokinetic properties of a drug candidate by enhancing metabolic stability and membrane permeability. The strong electron-withdrawing nature of the -OCF₃ group also affects the reactivity of the aromatic ring.
Aromatic Ring: The benzene ring is substituted with two electron-withdrawing groups (CN and OCF₃) and a halogen (F). This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions activated by the electron-withdrawing groups. The fluorine atom itself can act as a leaving group in SₙAr reactions under certain conditions.
The combination of these features makes 4-Fluoro-3-(trifluoromethoxy)benzonitrile a valuable building block in medicinal chemistry. It is used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The trifluoromethoxy group, in particular, is often incorporated into drug candidates to improve their metabolic stability and bioavailability.
Logical Relationships in Drug Design
The utility of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in drug design stems from the predictable effects of its constituent functional groups on the properties of a larger molecule.
Caption: Logical workflow of the utility of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in drug design.
Conclusion
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of a reactive nitrile handle and property-modulating fluoro and trifluoromethoxy groups makes it an attractive starting material for the development of novel compounds with enhanced biological activity and optimized pharmacokinetic profiles. While detailed experimental data for this specific compound is not widely available, its structural motifs are well-precedented in medicinal chemistry. Further research and publication of its detailed characterization and reactivity would be of significant benefit to the scientific community.
Exploratory
An In-depth Technical Guide to the Reactivity of the Nitrile Group on an Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals Executive Summary Aromatic nitriles are a pivotal class of organic compounds, integral to the fields of medicinal chemistry, drug development, and materials...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aromatic nitriles are a pivotal class of organic compounds, integral to the fields of medicinal chemistry, drug development, and materials science. Characterized by a cyano (-C≡N) group directly attached to an aromatic ring, these molecules exhibit a unique and versatile reactivity profile. The strong electron-withdrawing nature of the nitrile group profoundly influences the electronic properties of the aromatic system, dictating its behavior in a wide range of chemical transformations. This guide provides a comprehensive technical overview of the core reactivity of aromatic nitriles, focusing on key reactions, substituent effects, and their implications in synthetic and medicinal chemistry. We present quantitative data in clearly structured tables, detailed experimental protocols for seminal reactions, and visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of this important chemical scaffold.
Core Principles of Reactivity
The reactivity of an aromatic nitrile is fundamentally governed by the powerful electron-withdrawing properties of the cyano group. This influence is exerted through two primary electronic effects:
Inductive Effect: The electronegative nitrogen atom in the nitrile group pulls electron density away from the aromatic ring through the sigma bond framework.
Resonance Effect: The π-system of the nitrile group can withdraw electron density from the aromatic ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions.
These combined effects render the nitrile carbon atom electrophilic and significantly deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, especially when a suitable leaving group is present at the ortho or para position.
Key Chemical Transformations
The unique electronic landscape of aromatic nitriles makes them susceptible to a variety of chemical transformations at both the nitrile group and the aromatic ring.
Hydrolysis to Carboxylic Acids
The hydrolysis of aromatic nitriles to their corresponding carboxylic acids is a fundamental and widely utilized transformation, typically proceeding through an amide intermediate. This reaction can be catalyzed by either acid or base. The reaction rate is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of nucleophilic attack by water or hydroxide ions.
Quantitative Data on the Hydrolysis of Substituted Benzonitriles
The following table summarizes the relative rate constants for the acid-catalyzed hydrolysis of various para-substituted benzonitriles, illustrating the impact of substituent electronic effects.
Substituent (para-)
Relative Rate Constant (k/kH)
-NO₂
7.8
-CN
4.2
-Br
2.1
-H
1.0
-CH₃
0.5
-OCH₃
0.3
Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile via acid-catalyzed hydrolysis.
Materials:
4-Chlorobenzonitrile
Concentrated Sulfuric Acid (98%)
Deionized Water
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Beaker (250 mL)
Ice bath
Buchner funnel and filter paper
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol).
Carefully add a solution of 50% (v/v) sulfuric acid (40 mL) to the flask.
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
Maintain the reflux for 2 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material is significantly less polar than the product.
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
Slowly pour the cooled reaction mixture into a 250 mL beaker containing 100 g of crushed ice with stirring.
A white precipitate of 4-chlorobenzoic acid will form.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with cold deionized water (3 x 20 mL).
Dry the product in a desiccator or a vacuum oven at 60-70°C.
Expected Yield: 80-90%
Diagram of Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Reduction to Primary Amines
The reduction of aromatic nitriles to primary amines is a crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds. This can be achieved using various reducing agents, with catalytic hydrogenation and metal hydrides being the most common methods. The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reduction by making the nitrile carbon more susceptible to hydride attack.[1]
Quantitative Data on the Reduction of Substituted Benzonitriles
The following table presents the yields for the reduction of various substituted benzonitriles using diisopropylaminoborane catalyzed by LiBH₄.[1][2]
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxybenzonitrile
Objective: To synthesize 4-methoxybenzylamine via catalytic hydrogenation of 4-methoxybenzonitrile.
Materials:
4-Methoxybenzonitrile
Palladium on carbon (10% Pd/C)
Methanol
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Filter agent (e.g., Celite®)
Procedure:
In a suitable pressure vessel, dissolve 4-methoxybenzonitrile (5.0 g, 37.5 mmol) in methanol (50 mL).
Carefully add 10% Pd/C (250 mg, 5 mol%) to the solution.
Seal the vessel and connect it to the hydrogenation apparatus.
Purge the system with nitrogen gas, then with hydrogen gas.
Pressurize the vessel with hydrogen gas to 50 psi.
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with methanol (2 x 15 mL).
Concentrate the filtrate under reduced pressure to afford the crude 4-methoxybenzylamine.
The product can be further purified by distillation or crystallization if necessary.
Expected Yield: >90%
Diagram of Reduction Mechanism
Caption: Mechanism of nitrile reduction using a metal hydride.
Addition of Organometallic Reagents
Grignard and organolithium reagents readily add to the electrophilic carbon of aromatic nitriles. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This two-step process is a powerful method for the synthesis of aryl ketones.
Experimental Protocol: Synthesis of 4-Acetylbenzonitrile from 4-Cyanobenzaldehyde using a Grignard Reagent
This protocol describes a related transformation for the synthesis of a ketone, illustrating the general principles. A direct synthesis from a nitrile would follow a similar workup.
Objective: To synthesize 4-acetylbenzonitrile. While the title suggests starting from 4-cyanobenzaldehyde, a more direct Grignard reaction would involve reacting 4-cyanobenzoyl chloride with methylmagnesium bromide. A generalized protocol for the addition of a Grignard reagent to a nitrile is provided below.
General Protocol: Grignard Addition to an Aromatic Nitrile
Materials:
Aromatic nitrile (e.g., benzonitrile)
Grignard reagent (e.g., methylmagnesium bromide in ether)
Anhydrous diethyl ether or THF
Aqueous HCl (e.g., 1 M)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Three-necked round-bottom flask
Dropping funnel
Reflux condenser
Nitrogen or argon inlet
Magnetic stirrer and stir bar
Separatory funnel
Procedure:
Set up an oven-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.
Place a solution of the aromatic nitrile (1.0 eq) in anhydrous diethyl ether in the flask.
Cool the flask in an ice bath.
Add the Grignard reagent (1.1 eq) dropwise from the dropping funnel with stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ketone by distillation or column chromatography.
Diagram of Grignard Reaction and Hydrolysis
Caption: General pathway for the synthesis of a ketone from an aromatic nitrile.
Named Reactions Involving Aromatic Nitriles
Several classic organic reactions specifically involve the unique reactivity of aromatic nitriles or their precursors.
Ritter Reaction
The Ritter reaction involves the reaction of a nitrile with a carbocation source (typically from an alcohol or alkene in strong acid) to form an N-substituted amide. This reaction is a valuable method for forming C-N bonds.
Experimental Protocol: Ritter Reaction of Benzonitrile with tert-Butanol
Objective: To synthesize N-tert-butylbenzamide.
Materials:
Benzonitrile
tert-Butanol
Concentrated sulfuric acid
Ice
Ethanol
Deionized water
Beaker (25 mL)
Ice-water bath
Sand bath
Vacuum filtration apparatus
Procedure:
In a 25 mL beaker, mix 0.50 mL of benzonitrile and 0.50 mL of tert-butyl alcohol.
Cool the mixture in an ice-water bath to 0°C.
Carefully and dropwise, add 0.50 mL of concentrated sulfuric acid with swirling.
Remove the beaker from the ice bath and warm it to 40-50°C in a sand bath for 30 minutes.
Transfer the viscous mixture to a beaker containing chipped ice and water.
Collect the resulting white solid by vacuum filtration.
Recrystallize the crude product from a minimum amount of boiling ethanol, followed by the addition of distilled water to induce precipitation.
Collect the purified product by vacuum filtration.
Expected Yield: 40-60%
Diagram of the Ritter Reaction Mechanism
Caption: Mechanism of the Ritter reaction.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This reaction is particularly useful for the synthesis of 5- to 8-membered rings.
Diagram of the Thorpe-Ziegler Reaction
Caption: General scheme of the Thorpe-Ziegler reaction.
von Richter Reaction
The von Richter reaction is the transformation of an aromatic nitro compound into a carboxylic acid, where the incoming carboxyl group is positioned ortho to the original position of the nitro group, which is displaced. The reaction is initiated by the nucleophilic attack of cyanide. Although it often results in low yields, it is of significant mechanistic interest.[3]
Diagram of the von Richter Reaction Mechanism
Caption: Simplified mechanism of the von Richter reaction.
Role in Drug Design and Medicinal Chemistry
The nitrile group is a valuable pharmacophore in modern drug design. Its inclusion in a drug candidate can offer several advantages:
Metabolic Stability: The C-CN bond is generally stable to metabolic degradation.
Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a molecule's steric and electronic properties.
Modulation of Physicochemical Properties: The strong dipole moment of the nitrile group can improve a molecule's solubility and polarity.
Target Interactions: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, and the electron-deficient aromatic ring can participate in π-π stacking interactions with protein residues.
General Experimental Workflow
The following diagram illustrates a generalized workflow for many of the reactions described in this guide, from reaction setup to product isolation and purification.
Caption: A generalized experimental workflow for reactions of aromatic nitriles.
Conclusion
The nitrile group on an aromatic ring imparts a rich and varied reactivity to the molecule, making aromatic nitriles exceptionally versatile building blocks in organic synthesis and medicinal chemistry. A thorough understanding of the electronic effects of the nitrile group and other substituents is crucial for predicting and controlling the outcomes of chemical reactions. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals, enabling the effective utilization of aromatic nitriles in the design and synthesis of novel and functional molecules.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By examining the electronic properties of its constituent functional groups—fluoro, trifluoromethoxy, and nitrile—this document elucidates the molecule's reactivity, enabling researchers to predict its behavior in chemical reactions. This guide will detail the key reactive sites, supported by quantitative data and illustrative diagrams, and provide exemplary experimental protocols for leveraging this reactivity in synthesis.
Introduction
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the unique interplay of its substituents, which create distinct regions of high and low electron density, thereby defining its electrophilic and nucleophilic character. Understanding these reactive sites is paramount for the strategic design of synthetic routes to more complex molecules. The presence of three strongly electron-withdrawing groups—fluoro, trifluoromethoxy, and cyano—renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is governed by the inductive and resonance effects of its substituents.
Nucleophilic Sites:
While the molecule is predominantly electrophilic in nature due to the presence of multiple electron-withdrawing groups, potential nucleophilic sites include:
The Nitrogen Atom of the Nitrile Group: The lone pair of electrons on the nitrogen atom of the cyano group (-C≡N) can act as a nucleophile, participating in reactions such as coordination to metal centers or alkylation.
The Oxygen Atom of the Trifluoromethoxy Group: The oxygen atom possesses lone pairs of electrons; however, their nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the trifluoromethyl group.
The Fluorine Atom: Similar to the oxygen atom, the fluorine atom has lone pairs, but its high electronegativity makes it a very weak nucleophile.
Electrophilic Sites:
The primary electrophilic sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile are the carbon atoms of the aromatic ring and the carbon atom of the nitrile group.
Aromatic Ring Carbons: The synergistic electron-withdrawing effects of the fluoro, trifluoromethoxy, and nitrile groups create a significant electron deficiency on the benzene ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNA_r) . The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this molecule, the carbon atom attached to the fluorine (C-4) is a prime site for nucleophilic attack, as it is activated by the ortho-cyano group and the meta-trifluoromethoxy group. The fluorine atom serves as a good leaving group in SNAr reactions.
The Carbon Atom of the Nitrile Group: The carbon atom of the cyano group is sp-hybridized and bonded to a highly electronegative nitrogen atom, resulting in a significant partial positive charge. This makes it an electrophilic center susceptible to attack by nucleophiles, leading to, for example, hydrolysis to a carboxylic acid or reduction to an amine.
Quantitative Data: Substituent Effects
The electronic effects of the substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
Substituent
Hammett Constant (σ_meta)
Hammett Constant (σ_para)
Electronic Effect
-F
+0.34
+0.06
Electron-withdrawing (inductive)
-OCF₃
+0.40
+0.35
Strongly electron-withdrawing
-CN
+0.56
+0.66
Strongly electron-withdrawing
Data sourced from various standard texts on physical organic chemistry.
The positive values of the Hammett constants for all three substituents confirm their electron-withdrawing nature. The cumulative effect of these groups results in a highly electron-poor aromatic system.
Visualization of Reactive Sites and Pathways
The following diagrams, generated using the DOT language, illustrate the key reactive sites and a representative reaction pathway for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Caption: Predicted electrophilic and nucleophilic sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Caption: Generalized pathway for nucleophilic aromatic substitution (SNAr) on 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Experimental Protocols
The following are representative experimental protocols for reactions targeting the electrophilic sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, adapted from procedures for structurally similar compounds.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the fluorine atom by an amine nucleophile.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Desired primary or secondary amine (e.g., pyrrolidine)
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 4-Fluoro-3-(trifluoromethoxy)benzonitrile (1.0 eq) in DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol details the conversion of the cyano group to a carboxylic acid.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Sulfuric acid (H₂SO₄), concentrated
Water
Sodium hydroxide (NaOH) solution
Hydrochloric acid (HCl), concentrated
Diethyl ether
Procedure:
Carefully add 4-Fluoro-3-(trifluoromethoxy)benzonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.
Basify the aqueous solution with a concentrated sodium hydroxide solution to deprotonate the carboxylic acid.
Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
Re-acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-3-(trifluoromethoxy)benzoic acid.
Conclusion
The presence of fluoro, trifluoromethoxy, and cyano substituents on the benzonitrile scaffold creates a molecule with well-defined and predictable sites of electrophilicity and nucleophilicity. The aromatic ring is highly activated towards nucleophilic aromatic substitution, primarily at the carbon bearing the fluorine atom. The nitrile group offers another key electrophilic center at its carbon atom. A thorough understanding of these reactive sites, supported by quantitative data and visualized through reaction pathways, is crucial for the effective utilization of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a versatile building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.
Potential Research Areas for 4-Fluoro-3-(trifluoromethoxy)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and a nitrile moiety, imparts a distinct combination of electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents and advanced materials. This technical guide explores potential research areas for 4-fluoro-3-(trifluoromethoxy)benzonitrile, drawing parallels with structurally similar and well-studied analogs. It provides a comprehensive overview of its potential synthesis, physicochemical properties, and prospective applications, supported by detailed experimental protocols and conceptual diagrams to guide future research endeavors.
Introduction
Benzonitrile derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, with the nitrile group serving as a versatile precursor for various functional groups.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, has become a pivotal strategy in modern drug discovery.[2] The trifluoromethoxy group can enhance metabolic stability, increase lipophilicity, and modulate the electronic environment of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3]
4-Fluoro-3-(trifluoromethoxy)benzonitrile, while not extensively documented in current literature, represents a promising scaffold for chemical exploration. Its isomeric counterpart, 3-fluoro-4-(trifluoromethoxy)benzonitrile, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its contribution to metabolic stability and bioavailability.[3] This guide will extrapolate from the known chemistry of related fluorinated benzonitriles to outline high-potential research avenues for the title compound.
Physicochemical Properties (Predicted)
A summary of predicted and known physicochemical properties of 4-fluoro-3-(trifluoromethoxy)benzonitrile and its close analogs is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing synthetic routes. The trifluoromethoxy group is expected to significantly increase lipophilicity.[4]
Table 1: Physicochemical Properties of Fluorinated Benzonitrile Derivatives
Intermediate for anti-inflammatory and anti-cancer drugs[4]
4-(Trifluoromethyl)benzonitrile
C₈H₄F₃N
171.12
39-41
80-81 (at 20 mmHg)
Intermediate in the synthesis of fluvoxamine
Potential Synthesis Routes
The synthesis of 4-fluoro-3-(trifluoromethoxy)benzonitrile can be approached through several established organic chemistry transformations. A plausible synthetic pathway, adapted from methodologies for similar compounds, is outlined below.
Proposed Synthesis Workflow
A potential multi-step synthesis could start from a readily available substituted aniline. The general workflow is depicted in the following diagram.
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Disclaimer: Publicly available information regarding the specific discovery and detailed historical timeline of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is limited. This guide provides a comprehensive overview of its kn...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available information regarding the specific discovery and detailed historical timeline of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is limited. This guide provides a comprehensive overview of its known technical data, potential synthetic pathways, and significance within the context of related fluorinated compounds.
Introduction
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nitrile group, a fluorine atom, and a trifluoromethoxy group, imparts unique electronic properties and potential for diverse chemical transformations. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document serves as a technical resource for scientists and drug development professionals, summarizing the available data and proposing potential experimental approaches.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is presented below.
A hypothetical multi-step synthesis could commence from a readily available starting material such as 4-fluoro-3-hydroxybenzonitrile. The phenolic hydroxyl group can be converted to the trifluoromethoxy group using a trifluoromethylating agent.
Hypothetical Reaction Scheme:
Caption: A potential synthetic pathway for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Disclaimer: This represents a hypothetical synthetic route. The specific reaction conditions, reagents, and purification methods would require experimental optimization.
Potential Applications and Research Interest
While specific applications for 4-Fluoro-3-(trifluoromethoxy)benzonitrile are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:
Pharmaceutical Development: The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to improve a molecule's metabolic stability and cell membrane permeability. Therefore, this compound could serve as a key building block for the synthesis of novel therapeutic agents.
Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals. The unique combination of substituents in 4-fluoro-3-(trifluoromethoxy)benzonitrile could be explored for the development of new herbicides or pesticides.
Materials Science: Benzonitrile derivatives can be utilized in the synthesis of advanced polymers and liquid crystals. The introduction of fluorine and a trifluoromethoxy group can enhance thermal stability and introduce desirable electronic properties.
Conclusion
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a commercially available fluorinated building block with potential for a range of applications in chemical synthesis. While its detailed discovery and history are not well-documented, its chemical structure suggests it is a compound of interest for researchers in the pharmaceutical, agrochemical, and materials science fields. The provided technical data and hypothetical synthetic pathway offer a foundation for future research and development involving this compound. Further investigation into its synthesis and reactivity is warranted to fully explore its potential.
synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile from ortho-fluoro benzotrifluoride
An application note on the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile from ortho-fluorobenzotrifluoride is presented for researchers, scientists, and professionals in drug development. Introduction 4-Fluoro-3-...
Author: BenchChem Technical Support Team. Date: December 2025
An application note on the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile from ortho-fluorobenzotrifluoride is presented for researchers, scientists, and professionals in drug development.
Introduction
4-Fluoro-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a fluorine atom, a trifluoromethyl group, and a nitrile group on a benzene ring, makes it a versatile building block for creating more complex molecules. The fluorine and trifluoromethyl groups can enhance the metabolic stability, bioavailability, and binding affinity of the final compounds. This document outlines a detailed three-step synthesis protocol for 4-Fluoro-3-(trifluoromethyl)benzonitrile, starting from the readily available ortho-fluorobenzotrifluoride. The synthesis involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the nitrile group.
Overall Synthetic Scheme
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile from ortho-fluorobenzotrifluoride proceeds through the following three main steps:
Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of ortho-fluorobenzotrifluoride, yielding 4-fluoro-3-nitrobenzotrifluoride.
Reduction: The nitro group of 4-fluoro-3-nitrobenzotrifluoride is reduced to an amino group to form 4-fluoro-3-(trifluoromethyl)aniline.
Sandmeyer Reaction: The amino group of 4-fluoro-3-(trifluoromethyl)aniline is converted to a diazonium salt, which is then displaced by a cyanide group to yield the final product, 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-nitrobenzotrifluoride (Nitration)
This procedure describes the nitration of ortho-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid.
Materials:
ortho-Fluorobenzotrifluoride
98% Sulfuric acid
98% Nitric acid
Ice
Water
Dichloromethane
Equipment:
Three-neck round-bottom flask
Mechanical stirrer
Thermometer
Dropping funnel
Separatory funnel
Procedure:
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 540 mL of 98% sulfuric acid and 500.0 g (3.049 mol) of ortho-fluorobenzotrifluoride.
Prepare a mixed acid solution by carefully adding 144 mL of 98% nitric acid (3.354 mol) to 180 mL of 98% sulfuric acid in a separate beaker, and transfer this mixture to the dropping funnel.
While stirring the contents of the flask, slowly add the mixed acid dropwise. Maintain the reaction temperature between 10-20°C using an ice bath, as the addition is exothermic. The dropwise addition should take approximately 3 hours.
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
Allow the mixture to stand and separate into two layers.
Separate the aqueous layer and extract it once with dichloromethane.
Combine the organic layer and the dichloromethane extract.
The resulting organic phase contains the desired product, 4-fluoro-3-nitrobenzotrifluoride, which can be used in the next step with or without further purification.
Step 2: Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline (Reduction)
This protocol details the reduction of the nitro group using iron powder and ammonium chloride in water.[2]
Materials:
4-Fluoro-3-nitrobenzotrifluoride
Iron powder
Ammonium chloride
Water
Equipment:
Four-neck round-bottom flask
Mechanical stirrer
Reflux condenser
Thermometer
Dropping funnel
Procedure:
Set up a four-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel.
Add 1087 mL of water, 333.7 g of iron powder (5.958 mol), and 42.8 g of ammonium chloride (0.793 mol) to the flask.
Heat the mixture to reflux.
Once refluxing, stop the heating and slowly add 425 g (2.03 mol) of 4-fluoro-3-nitrobenzotrifluoride dropwise to the reaction mixture. The reaction is exothermic and should be controlled to maintain a gentle reflux. The addition should take about 2 hours.
After the addition is complete, continue to heat the mixture at reflux for another 3.5 hours.
Upon completion, the reaction mixture can be cooled and filtered to remove the iron sludge. The product, 4-fluoro-3-(trifluoromethyl)aniline, can be extracted from the filtrate using an organic solvent like dichloromethane.
Step 3: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)
This procedure describes the conversion of the aniline to the final benzonitrile product via a diazonium salt intermediate.[1]
Materials:
4-Fluoro-3-(trifluoromethyl)aniline
Glacial acetic acid
12 M Sulfuric acid
2 M Sodium nitrite (NaNO₂) solution
Sodium carbonate (Na₂CO₃)
Potassium ferricyanide (K₃[Fe(CN)₆])
Ethylenediamine
Copper(II) acetate (Cu(OAc)₂)
Dichloromethane
Petroleum ether
Ethyl acetate
Equipment:
Beakers
Stir plate and stir bars
Ice-salt bath
Dropping funnel
Filtration apparatus
Rotary evaporator
Column chromatography setup
Procedure:
Diazotization:
In a beaker, dissolve 10 mmol of 4-fluoro-3-(trifluoromethyl)aniline in 10 mL of slightly heated glacial acetic acid.
Slowly add 2.5 mL of 12 M sulfuric acid while stirring to obtain a dark yellow solution.
Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.
Slowly add 10 mL of a pre-cooled (0-5°C) 2 M NaNO₂ solution dropwise over about 30 minutes. A reddish-brown diazonium salt solution will form.
Neutralize the solution to pH 7.0 with sodium carbonate. This solution is used directly in the next step.
Cyanation:
In a separate beaker, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂. Stir at room temperature for 1 hour, then cool to 0-5°C in an ice-salt bath.
Slowly add the previously prepared diazonium salt solution dropwise to the K₃[Fe(CN)₆] solution over about 1 hour.
Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.
Work-up and Purification:
Filter the precipitate and wash the solid with dichloromethane.
Collect the organic phase. Extract the aqueous phase twice with 1/3 volume of dichloromethane.
Combine all organic phases and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain pure 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Data Presentation
Step
Reaction
Starting Material
Key Reagents
Conditions
Product
Yield
1
Nitration
ortho-Fluorobenzotrifluoride
H₂SO₄, HNO₃
10-20°C, 3.5 h
4-Fluoro-3-nitrobenzotrifluoride
High
2
Reduction
4-Fluoro-3-nitrobenzotrifluoride
Fe, NH₄Cl, H₂O
Reflux, 5.5 h
4-Fluoro-3-(trifluoromethyl)aniline
High
3
Sandmeyer
4-Fluoro-3-(trifluoromethyl)aniline
1. NaNO₂, H₂SO₄2. K₃[Fe(CN)₆], Cu(OAc)₂
0-5°C
4-Fluoro-3-(trifluoromethyl)benzonitrile
Moderate
Note: Specific yield percentages can vary and should be determined empirically.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethoxy)benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile fluorinated building block of significant interest in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF3) offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and the ability to modulate the electronics of the aromatic ring. These characteristics make it a valuable synthon for the preparation of novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The fluoro and cyano functionalities provide reactive handles for a variety of organic transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Key Applications
This document outlines the application of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and cancer.
Data Presentation
The following table summarizes the biological activity of a representative JAK inhibitor synthesized using a derivative of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Compound
Target Kinase
IC50 (nM)
1
JAK1
15
1
JAK2
5
1
JAK3
1
1
TYK2
10
Data extracted from patent WO 2017/025221 A1. Compound 1 is a structural analog of compounds described in the patent, demonstrating the potential of the 4-amino-3-(trifluoromethoxy)phenyl scaffold.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazole Intermediate
This protocol describes the synthesis of 4-(1H-pyrazol-4-yl)-3-(trifluoromethoxy)benzonitrile, a key intermediate for the synthesis of JAK inhibitors. The protocol is adapted from procedures for similar Suzuki-Miyaura couplings of fluorinated aryl halides.
To a dry reaction vessel, add 4-Fluoro-3-(trifluoromethoxy)benzonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl2, and sodium carbonate.
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(1H-pyrazol-4-yl)-3-(trifluoromethoxy)benzonitrile.
Expected Yield: 70-85%
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of an Amino Derivative
This protocol describes the synthesis of 4-amino-3-(trifluoromethoxy)benzonitrile via nucleophilic aromatic substitution of the fluorine atom with ammonia. This protocol is adapted from a procedure for a similar transformation on a related substrate.
In a sealed pressure vessel, dissolve 4-Fluoro-3-(trifluoromethoxy)benzonitrile in ethanol.
Add aqueous ammonia to the solution.
Seal the vessel and heat the reaction mixture to 120 °C for 8-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to obtain the crude product.
Recrystallize the crude product from toluene to afford pure 4-amino-3-(trifluoromethoxy)benzonitrile.
Expected Yield: 85-95%
Visualizations
Synthetic Workflow for a JAK Inhibitor Precursor
Caption: Synthetic routes from 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Janus Kinase (JAK)-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway.
Method
Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key intermediate in the developmen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key intermediate in the development of modern agrochemicals. The unique combination of a fluorine atom, a trifluoromethoxy group, and a nitrile moiety makes this compound a versatile building block for synthesizing potent herbicides, fungicides, and insecticides. The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity, which may lead to improved bioavailability and efficacy of the resulting agrochemical.[1]
Application Note 1: Synthesis of Novel Fungicidal Agents
4-Fluoro-3-(trifluoromethoxy)benzonitrile serves as a valuable scaffold for the development of new fungicidal compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple points for molecular modification. By incorporating this fluorinated benzonitrile moiety into known fungicidal pharmacophores, novel compounds with potentially enhanced efficacy and a broader spectrum of activity can be synthesized.
For example, derivatives can be designed to target various fungal pathogens that affect a wide range of crops. The introduction of the trifluoromethoxy group is often associated with increased potency.[2]
Table 1: In Vitro Antifungal Activity of Representative Pyrazole Derivatives Containing a Trifluoromethoxy Moiety
Compound ID
Fungal Species
Inhibition Rate (%) at 100 µg/mL
EC50 (µM)
1v
Fusarium graminearum
81.22
0.0530
1v
Colletotrichum micotianae
56.03
0.1430
1t
Fusarium graminearum
Not specified
0.0735
Pyraclostrobin (Control)
Fusarium graminearum
Slightly lower than 1v
Not specified
Data is representative of compounds with similar structural motifs as described in the literature.[2]
Experimental Protocol 1: Synthesis of a Phenyl-pyrazole Fungicide Intermediate from 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This protocol outlines the hydrolysis of the nitrile group to a carboxylic acid, a key step in synthesizing many active agrochemical ingredients.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Sodium hydroxide (NaOH)
Ethanol
Water
Hydrochloric acid (HCl)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
pH paper or pH meter
Buchner funnel and filter paper
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethoxy)benzonitrile in a mixture of ethanol and water.
Add a stoichiometric excess of sodium hydroxide to the solution.
Attach a reflux condenser and heat the mixture to reflux with stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
After the reaction is complete, cool the mixture to room temperature.
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
Collect the precipitate by vacuum filtration using a Buchner funnel.
Wash the solid with cold water to remove any remaining salts.
Dry the product, 4-Fluoro-3-(trifluoromethoxy)benzoic acid, under vacuum. This intermediate can then be used in subsequent coupling reactions to form the final fungicidal compound.
Caption: Synthetic workflow for a fungicidal compound.
This protocol is a standard method for evaluating the efficacy of new compounds against various plant pathogenic fungi.[3]
Materials:
Synthesized test compounds
Dimethyl sulfoxide (DMSO)
Potato Dextrose Agar (PDA) medium
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
Sterile petri dishes
Sterile cork borer or scalpel
Incubator
Commercial fungicide (e.g., Pyraclostrobin) as a positive control
Procedure:
Prepare stock solutions of the test compounds and the positive control in DMSO.
Prepare PDA medium and autoclave to sterilize. Allow it to cool to approximately 50-60°C.
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL). Also, prepare a control plate with DMSO only.
Pour the amended PDA into sterile petri dishes and allow them to solidify.
From a fresh culture of the test fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.
Place the mycelial disc in the center of each PDA plate (both treated and control).
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Calculate the percentage inhibition of mycelial growth using the following formula:
Inhibition (%) = [(DC - DT) / DC] x 100
Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
To determine the EC50 value, repeat the assay with a range of concentrations of the test compound and use a suitable statistical method to calculate the concentration that causes 50% inhibition.
Application Note 2: Development of Novel Herbicides
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a promising starting material for the synthesis of novel herbicides. The electronic properties conferred by the fluorine and trifluoromethoxy groups can influence the binding of the molecule to its target site, potentially leading to high efficacy. The benzonitrile structure is a key component of several existing herbicides.[4]
A plausible synthetic strategy involves the transformation of the nitrile group and nucleophilic aromatic substitution of the fluorine atom to introduce various side chains that can modulate the herbicidal activity and selectivity.
Experimental Protocol 3: Synthesis of a Herbicide Intermediate via Nucleophilic Aromatic Substitution
This protocol describes a general method for displacing the activated fluorine atom with a nucleophile, a common strategy in agrochemical synthesis.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
A suitable nucleophile (e.g., an alcohol or an amine)
A suitable base (e.g., potassium carbonate, sodium hydride)
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath
Standard laboratory glassware for workup and purification
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile in the chosen solvent.
Add the base to the solution and stir until the deprotonation is complete (if necessary).
Add 4-Fluoro-3-(trifluoromethoxy)benzonitrile to the reaction mixture.
Heat the reaction mixture to a suitable temperature and monitor its progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired herbicide intermediate.
Caption: Logical relationship in herbicide synthesis.
This protocol provides a method for the initial screening of compounds for herbicidal activity against a model plant, such as Arabidopsis thaliana.[5]
Materials:
Synthesized test compounds
DMSO
Murashige and Skoog (MS) agar medium
Seeds of a model plant (e.g., Arabidopsis thaliana)
Sterile petri dishes or multi-well plates
Growth chamber with controlled light and temperature
Commercial herbicide as a positive control
Procedure:
Prepare stock solutions of the test compounds and a positive control in DMSO.
Prepare sterile MS agar medium and cool it to about 50°C.
Add the test compounds to the molten agar to achieve the desired final concentration (e.g., 80 µM). Prepare control plates with DMSO only.
Dispense the agar into sterile petri dishes or multi-well plates and allow it to solidify.
Sterilize the plant seeds (e.g., by washing with ethanol and bleach solution, followed by sterile water).
Aseptically place a specific number of seeds on the surface of the agar in each plate.
Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
After a set period (e.g., 14-21 days), assess the herbicidal effects by observing parameters such as seed germination rate, root length, shoot growth, and overall plant health compared to the control.
Quantify the effects, for example, by measuring the root length and calculating the percentage of growth inhibition.
Application Notes and Protocols for Reactions Involving 4-Fluoro-3-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile fluorinated building block of significant interest in medicinal chemistry, agrochemica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile fluorinated building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of three distinct functional groups—a nitrile, a fluoro group, and a trifluoromethoxy group—provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the cyano and trifluoromethoxy substituents activates the aryl ring, particularly influencing the reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions.[2] Furthermore, the trifluoromethoxy group can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making this intermediate highly valuable in drug discovery programs.[3]
This document provides detailed experimental protocols for the synthesis of 4-fluoro-3-(trifluoromethoxy)benzonitrile and its subsequent application in key synthetic transformations. It also explores its role as a precursor to potent and selective inhibitors of the KCa3.1 potassium ion channel, a promising therapeutic target for autoimmune diseases.[4]
Key Applications
Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and modulators of ion channels.[1] Its derivatives are notably used to prepare inhibitors of the KCa3.1 (IKCa1) potassium channel, which is implicated in the activation and proliferation of T-lymphocytes.[4][5]
Agrochemicals: Utilized in the formulation of next-generation herbicides and pesticides, where the fluorinated moieties contribute to enhanced efficacy and controlled environmental impact.[1][3]
Materials Science: Employed in the development of advanced polymers and specialty materials, conferring properties such as improved thermal stability and chemical resistance.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile via Diazotization-Cyanation
This protocol describes a plausible synthesis route adapted from methods for structurally similar compounds, such as 3-trifluoromethyl-4-halobenzonitriles.[4] It involves the diazotization of 4-fluoro-3-(trifluoromethoxy)aniline followed by a Sandmeyer-type cyanation reaction.
Reaction Scheme:
Materials:
Reagent
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
4-Fluoro-3-(trifluoromethoxy)aniline
195.11
10.0
1.95 g
Glacial Acetic Acid
60.05
-
10 mL
Sulfuric Acid (12 M)
98.08
-
2.5 mL
Sodium Nitrite (NaNO₂)
69.00
11.0
0.76 g in 5 mL H₂O
Copper(I) Cyanide (CuCN)
89.56
12.0
1.07 g
Dichloromethane (DCM)
84.93
-
As needed
Petroleum Ether
-
-
As needed
Ethyl Acetate
88.11
-
As needed
Procedure:
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 10 mmol of 4-fluoro-3-(trifluoromethoxy)aniline in 10 mL of glacial acetic acid.
Carefully add 2.5 mL of 12 M sulfuric acid while stirring.
Cool the mixture to 0-5°C in an ice-salt bath until a paste forms.
Slowly add a pre-cooled (0-5°C) solution of sodium nitrite (11 mmol in 5 mL water) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
In a separate 250 mL flask, prepare a suspension of copper(I) cyanide (12 mmol) in 20 mL of water.
Cool the CuCN suspension to 0-5°C and slowly add the freshly prepared diazonium salt solution to it over approximately 1 hour.
Continue stirring the reaction mixture in the ice-salt bath for 2 hours, then allow it to warm to room temperature and stir overnight.
Filter the resulting precipitate and wash with water.
Extract the aqueous filtrate with dichloromethane (3 x 30 mL).
Dissolve the filtered solid in the combined organic extracts.
Wash the organic phase with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., 20:1) to yield the final product.[4]
Expected Yield: 60-70%
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol details the displacement of the activated fluorine atom of 4-fluoro-3-(trifluoromethoxy)benzonitrile with a representative secondary amine, such as piperidine. This reaction is fundamental for building more complex molecules, including potential potassium channel inhibitors.
Reaction Scheme:
Materials:
Reagent
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
4-Fluoro-3-(trifluoromethoxy)benzonitrile
205.11
5.0
1.03 g
Piperidine
85.15
6.0
0.61 mL
Potassium Carbonate (K₂CO₃)
138.21
10.0
1.38 g
Dimethyl Sulfoxide (DMSO)
78.13
-
20 mL
Ethyl Acetate
88.11
-
As needed
Water
18.02
-
As needed
Brine
-
-
As needed
Procedure:
To a 50 mL round-bottom flask, add 4-fluoro-3-(trifluoromethoxy)benzonitrile (5.0 mmol), piperidine (6.0 mmol), and potassium carbonate (10.0 mmol).
Add 20 mL of anhydrous DMSO to the flask.
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMSO, followed by a brine wash (1 x 50 mL).
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
The crude product can be purified by recrystallization or silica gel chromatography to yield the desired substituted benzonitrile.
This protocol illustrates a hypothetical Suzuki-Miyaura coupling reaction to form a C-C bond at the 4-position, assuming the prior conversion of the fluoro group to a more suitable leaving group like bromo or triflate. For this example, we will assume the starting material is 4-Bromo-3-(trifluoromethoxy)benzonitrile .
Reaction Scheme:
Materials:
Reagent
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
4-Bromo-3-(trifluoromethoxy)benzonitrile
268.01
2.0
0.54 g
Phenylboronic Acid
121.93
2.4
0.29 g
Pd(PPh₃)₄
1155.56
0.06 (3 mol%)
69 mg
Potassium Carbonate (K₂CO₃)
138.21
4.0
0.55 g
Toluene
92.14
-
15 mL
Water
18.02
-
5 mL
Ethyl Acetate
88.11
-
As needed
Procedure:
In a 50 mL Schlenk flask, combine 4-bromo-3-(trifluoromethoxy)benzonitrile (2.0 mmol), phenylboronic acid (2.4 mmol), and potassium carbonate (4.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (0.06 mmol).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add degassed toluene (15 mL) and degassed water (5 mL) via syringe.
Heat the mixture to 90°C and stir vigorously for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material.
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
Transfer the mixture to a separatory funnel and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to obtain the biphenyl product.
Expected Yield: 75-90%
Application in Drug Discovery: Targeting the KCa3.1 Potassium Channel
The KCa3.1 channel plays a critical role in the activation of T-lymphocytes.[5] Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the release of Ca²⁺ from intracellular stores.[6] This initial Ca²⁺ rise opens KCa3.1 channels, causing an efflux of K⁺ ions.[7] The resulting membrane hyperpolarization provides the necessary electrochemical driving force for a sustained influx of extracellular Ca²⁺ through CRAC channels.[6] This sustained Ca²⁺ signal is essential for activating transcription factors like NFAT, which orchestrate T-cell proliferation and cytokine production.[8] In autoimmune diseases, blocking this pathway can dampen the aberrant immune response.
Signaling Pathway of T-Cell Activation via KCa3.1
KCa3.1 signaling in T-cell activation.
Synthetic Workflow for a KCa3.1 Inhibitor Intermediate
The following workflow illustrates how 4-fluoro-3-(trifluoromethoxy)benzonitrile can be used to synthesize a key intermediate for a potential KCa3.1 inhibitor, combining the SNAr and Suzuki reactions.
Synthetic workflow for inhibitor scaffolds.
Conclusion
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a highly valuable and reactive intermediate. Its activated fluorine atom is primed for nucleophilic displacement, and the nitrile group offers a handle for numerous functional group interconversions. These characteristics, combined with the beneficial physicochemical properties imparted by the trifluoromethoxy group, make it an essential building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. The provided protocols offer a foundation for researchers to harness the synthetic potential of this versatile compound.
Application Notes and Protocols: The Role of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in the Synthesis of Potassium Channel Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction Potassium channels are a diverse group of ion channels that play a critical role in regulating cellular excitability.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium channels are a diverse group of ion channels that play a critical role in regulating cellular excitability. Their dysfunction is implicated in a variety of diseases, including cardiac arrhythmias, autoimmune disorders, and neurological conditions. As such, potassium channels have emerged as important therapeutic targets for drug discovery. A key area of research is the development of small molecule inhibitors that can selectively modulate the activity of specific potassium channel subtypes. This document explores the application of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a potential starting material in the synthesis of novel potassium channel inhibitors.
While extensive research has been conducted on various scaffolds for potassium channel inhibitors, publicly available information directly detailing the use of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in their synthesis is limited. The following sections provide a generalized synthetic strategy and hypothetical experimental protocols based on common organic chemistry reactions applicable to this starting material for the generation of potential potassium channel inhibitor candidates.
Hypothetical Synthetic Strategy
The chemical structure of 4-Fluoro-3-(trifluoromethoxy)benzonitrile offers several reactive sites that can be exploited for chemical modification and the synthesis of diverse compound libraries. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethoxy group provides a unique electronic and lipophilic signature to the molecule.
A plausible synthetic approach involves the nucleophilic aromatic substitution of the fluorine atom with a suitable amine, followed by modification of the nitrile group to generate a variety of pharmacophores known to interact with potassium channels.
Logical Workflow for Synthesis
Application
Application Notes and Protocols for Developing Fluorinated APIs with 4-Fluoro-3-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the utilization of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key building block in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key building block in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry, as it can enhance crucial drug properties such as metabolic stability, lipophilicity, and bioavailability. This document outlines a representative experimental protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for derivatizing this compound. While specific examples of APIs derived directly from 4-Fluoro-3-(trifluoromethoxy)benzonitrile are not extensively documented in publicly available literature, the provided protocols and data templates are based on established principles for analogous fluorinated synthons and serve as a practical starting point for research and development.
Introduction: The Role of the Trifluoromethoxy Group in Drug Design
The incorporation of fluorine-containing functional groups is a widely employed strategy in modern drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over its more common trifluoromethyl (-CF₃) counterpart. Its unique electronic and conformational properties can lead to improved pharmacokinetic profiles.
Key benefits of the trifluoromethoxy group include:
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of the API.
Increased Lipophilicity: The -OCF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.
Modulation of pKa: The strong electron-withdrawing nature of the group can influence the acidity or basicity of nearby functionalities, which can be critical for target binding and solubility.
Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other chemical groups, allowing for fine-tuning of a molecule's properties while maintaining its overall shape and size.
4-Fluoro-3-(trifluoromethoxy)benzonitrile is an attractive starting material as the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functionalities to build a diverse library of potential drug candidates.
This section details a generalized protocol for the nucleophilic aromatic substitution reaction of 4-Fluoro-3-(trifluoromethoxy)benzonitrile with a generic amine nucleophile. This protocol should be considered a starting point and may require optimization for specific nucleophiles and desired products.
Reaction Scheme:
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Nucleophile (e.g., a primary or secondary amine)
Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
Reaction vessel (e.g., round-bottom flask with reflux condenser)
Magnetic stirrer and heat source
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-(trifluoromethoxy)benzonitrile (1.0 eq).
Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.
Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.
Add the base (2.0 - 3.0 eq) to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Experimental Workflow Diagram:
Caption: A generalized workflow for the SNAr reaction.
Data Presentation
The following tables provide templates for summarizing quantitative data from SNAr reactions using 4-Fluoro-3-(trifluoromethoxy)benzonitrile. Researchers can use these to systematically record and compare results from different reaction conditions and nucleophiles.
Table 1: Optimization of Reaction Conditions
Entry
Nucleophile (eq)
Base (eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Amine A (1.1)
K₂CO₃ (2.0)
DMF
80
12
Data
2
Amine A (1.1)
K₂CO₃ (2.0)
DMSO
80
12
Data
3
Amine A (1.1)
DIPEA (3.0)
DMF
100
8
Data
4
Amine A (1.5)
K₂CO₃ (2.0)
DMF
100
8
Data
Table 2: Substrate Scope with Various Nucleophiles
Entry
Nucleophile
Product
Reaction Conditions
Yield (%)
1
Aniline
4-(Phenylamino)-3-(trifluoromethoxy)benzonitrile
K₂CO₃, DMF, 100°C, 10h
Data
2
Morpholine
4-(Morpholino)-3-(trifluoromethoxy)benzonitrile
DIPEA, DMSO, 90°C, 12h
Data
3
Phenol
4-Phenoxy-3-(trifluoromethoxy)benzonitrile
Cs₂CO₃, DMF, 110°C, 16h
Data
4
Thiophenol
4-(Phenylthio)-3-(trifluoromethoxy)benzonitrile
K₂CO₃, DMF, 80°C, 6h
Data
Hypothetical Signaling Pathway Application
APIs developed from 4-Fluoro-3-(trifluoromethoxy)benzonitrile could potentially target a variety of signaling pathways implicated in disease. For instance, many kinase inhibitors feature a substituted benzonitrile scaffold. The diagram below illustrates a hypothetical scenario where a synthesized API acts as a kinase inhibitor in a cancer-related signaling pathway.
Method
Application Notes and Protocols: The Use of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in the Preparation of High-Performance Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the anticipated use of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key intermediate in the sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of 4-Fluoro-3-(trifluoromethoxy)benzonitrile as a key intermediate in the synthesis of advanced liquid crystal materials. The strategic incorporation of fluorine and trifluoromethoxy groups into the benzonitrile scaffold is a well-established strategy to modulate the mesomorphic and electro-optical properties of liquid crystals, leading to materials with enhanced performance characteristics suitable for a variety of display and photonic applications.
Introduction
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a highly versatile fluorinated building block for the synthesis of calamitic (rod-shaped) liquid crystals. The presence of both a lateral fluorine atom and a trifluoromethoxy group on the phenyl ring is expected to impart several desirable properties to the final liquid crystal molecules, including:
High Chemical and Thermal Stability: The strong carbon-fluorine bonds contribute to the overall robustness of the molecule, enabling the formulation of liquid crystal mixtures that can operate under a wide range of temperatures and environmental conditions.[1]
Tailored Dielectric Anisotropy (Δε): The strategic placement of fluorine and trifluoromethoxy groups significantly influences the molecular dipole moment. This allows for the design of liquid crystals with either positive or negative dielectric anisotropy, a critical parameter for different liquid crystal display (LCD) modes, such as Twisted Nematic (TN) or Vertical Alignment (VA).
Reduced Viscosity: Fluorination can lead to a decrease in the viscosity of liquid crystal mixtures, which is crucial for achieving fast switching times in display devices.[1]
Modified Mesophase Behavior: The introduction of these functional groups can influence the formation and stability of various liquid crystalline phases (e.g., nematic, smectic), allowing for the fine-tuning of the material's operating temperature range.
Physicochemical Properties of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
A summary of the key physical and chemical properties of the title compound is presented in the table below. These properties are essential for its application in the synthesis of liquid crystal molecules.
Property
Value
Molecular Formula
C₈H₃F₄NO
Molecular Weight
205.11 g/mol
Appearance
White to off-white crystalline solid
Melting Point
Not reported
Boiling Point
Not reported
Solubility
Soluble in common organic solvents (e.g., THF, DMF, Toluene)
Proposed Synthetic Pathway for a Nematic Liquid Crystal
While specific examples utilizing 4-Fluoro-3-(trifluoromethoxy)benzonitrile in the open literature are scarce, a representative synthetic route to a potential nematic liquid crystal, 4'-alkyl-4-cyano-2-fluoro-3-(trifluoromethoxy)biphenyl, can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is a cornerstone in the synthesis of biphenyl-based liquid crystals.
A general workflow for this synthesis is depicted in the following diagram:
Figure 1. Proposed synthetic workflow for a biphenyl-based liquid crystal.
Experimental Protocols
The following protocols are representative examples for the synthesis of a liquid crystal molecule derived from 4-Fluoro-3-(trifluoromethoxy)benzonitrile, based on analogous transformations reported in the literature.
Protocol 1: Synthesis of 4-Alkylphenylboronic Acid
This protocol describes the conversion of an alkyl-substituted bromobenzene to the corresponding boronic acid, a key coupling partner in the Suzuki-Miyaura reaction.
Materials:
4-Alkylbromobenzene (1.0 eq)
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
Triisopropyl borate (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Diethyl ether
Magnesium sulfate (MgSO₄)
Procedure:
Dissolve 4-alkylbromobenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour.
Add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of 1 M HCl.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure to yield the crude 4-alkylphenylboronic acid, which can often be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of 4-Fluoro-3-(trifluoromethoxy)benzonitrile with the prepared 4-alkylphenylboronic acid.
In a round-bottom flask, combine 4-Fluoro-3-(trifluoromethoxy)benzonitrile, 4-alkylphenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
Add a 2:1 mixture of toluene and water, followed by potassium carbonate.
De-gas the mixture by bubbling with argon or nitrogen for 20 minutes.
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and add water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-alkyl-4-cyano-2-fluoro-3-(trifluoromethoxy)biphenyl.
Characterization and Data Presentation
The synthesized liquid crystal should be thoroughly characterized to determine its mesomorphic and physical properties.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.
Electro-optical Measurements: To determine properties such as dielectric anisotropy (Δε), birefringence (Δn), and switching times.
The quantitative data obtained from these characterization techniques should be summarized in a clear and structured format for easy comparison.
Table 1: Phase Transition Temperatures and Enthalpies for a Hypothetical 4'-pentyl-4-cyano-2-fluoro-3-(trifluoromethoxy)biphenyl
Transition
Temperature (°C)
Enthalpy (kJ/mol)
Crystal to Nematic (T_CN)
85
15.2
Nematic to Isotropic (T_NI)
152
0.8
Table 2: Electro-optical Properties of a Hypothetical Liquid Crystal Mixture Containing 15 wt% of 4'-pentyl-4-cyano-2-fluoro-3-(trifluoromethoxy)biphenyl in a Nematic Host
Property
Value at 25°C
Dielectric Anisotropy (Δε)
+8.5
Birefringence (Δn) at 589 nm
0.18
Rotational Viscosity (γ₁) (mPa·s)
120
Clearing Point (T_NI) (°C)
95
Logical Relationships in Liquid Crystal Design
The molecular structure of the liquid crystal directly influences its macroscopic properties. The following diagram illustrates the key relationships between the molecular features imparted by 4-Fluoro-3-(trifluoromethoxy)benzonitrile and the resulting performance of the liquid crystal material.
Figure 2. Structure-property relationships in liquid crystal design.
Conclusion
4-Fluoro-3-(trifluoromethoxy)benzonitrile represents a promising building block for the synthesis of advanced liquid crystal materials. Its unique substitution pattern offers a powerful tool for fine-tuning the key physical and electro-optical properties of liquid crystals. The synthetic protocols and structure-property relationships outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation display and photonic devices. Further research into the synthesis and characterization of liquid crystals derived from this intermediate is warranted to fully elucidate its impact on material performance.
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies with 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals. Introduction: 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile scaffold in medicinal chemistry, recognized for its potential in developing no...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile scaffold in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. The presence of the fluorine atom and the trifluoromethoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive starting point for drug discovery programs.[1] This document provides a detailed overview of hypothetical structure-activity relationship (SAR) studies based on this core structure, focusing on its potential as a kinase inhibitor for oncology applications. The protocols and data presented herein are representative and intended to serve as a guide for researchers working with this and related chemical series.
Structure-Activity Relationship (SAR) Data
The following table summarizes the hypothetical SAR of a series of 4-substituted-3-(trifluoromethoxy)benzonitrile derivatives as inhibitors of a representative kinase, Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The data illustrates how modifications at the 4-position of the benzonitrile ring can impact inhibitory potency and cellular activity.
Table 1: Structure-Activity Relationship of 4-Fluoro-3-(trifluoromethoxy)benzonitrile Derivatives as EGFR Inhibitors
Compound ID
R-Group at 4-position
EGFR Kinase IC50 (nM)
A549 Cell Viability GI50 (µM)
1
-F (starting material)
>10,000
>100
2a
-NH2
5,200
75.3
2b
-NH(CH3)
2,100
42.1
2c
-N(CH3)2
850
15.8
3a
-OH
8,900
92.5
3b
-OCH3
4,500
68.7
4a
-SCH3
3,200
55.2
4b
-S(O)CH3
1,500
28.9
4c
-S(O)2CH3
980
19.4
5a
Morpholine
450
8.7
5b
Piperidine
620
11.2
5c
Pyrrolidine
710
13.5
SAR Summary:
Amino Substituents (2a-2c): A general trend of increasing potency is observed with increased alkylation of the amino group, suggesting a favorable interaction in a hydrophobic pocket of the kinase active site.
Oxygen and Sulfur Substituents (3a-3b, 4a-4c): The introduction of oxygen or sulfur at the 4-position leads to moderate inhibitory activity. Oxidation of the sulfur atom in analogs 4b and 4c significantly enhances potency, possibly due to the formation of hydrogen bonds with the receptor.
Cyclic Amine Substituents (5a-5c): Incorporation of cyclic amines, such as morpholine, piperidine, and pyrrolidine, results in the most potent compounds in this hypothetical series. The morpholino group in compound 5a demonstrates the highest activity, which could be attributed to a combination of its solubility-enhancing properties and optimal fit within the kinase's binding site.
Experimental Protocols
2.1. General Synthetic Protocol for 4-Substituted-3-(trifluoromethoxy)benzonitrile Derivatives
This protocol describes a general method for the synthesis of 4-substituted analogs from 4-fluoro-3-(trifluoromethoxy)benzonitrile via nucleophilic aromatic substitution.
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a solution of 4-fluoro-3-(trifluoromethoxy)benzonitrile (1.0 eq) in the appropriate anhydrous solvent, add the desired nucleophile (1.2 eq) and a suitable base (1.5 eq).
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the desired 4-substituted-3-(trifluoromethoxy)benzonitrile derivative.
Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.
2.2. In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a common fluorescence-based method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
Recombinant human EGFR kinase
Biotinylated peptide substrate
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Test compounds dissolved in DMSO
Europium-labeled anti-phospho-specific antibody
Streptavidin-Allophycocyanin (SA-APC)
Stop solution (e.g., 100 mM EDTA)
384-well assay plates
Fluorescence plate reader
Procedure:
Prepare a serial dilution of the test compounds in DMSO.
In a 384-well plate, add the kinase assay buffer, the biotinylated peptide substrate, and the test compound solution.
Initiate the kinase reaction by adding a solution of recombinant EGFR kinase and ATP.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Stop the reaction by adding the stop solution.
Add the detection reagents: a mixture of the Europium-labeled anti-phospho-specific antibody and SA-APC.
Incubate the plate in the dark at room temperature for 60 minutes to allow for binding.
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
2.3. Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the synthesized compounds on the viability of the A549 human lung carcinoma cell line.
Materials:
A549 cells
Cell culture medium (e.g., DMEM with 10% FBS)
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Multi-well spectrophotometer
Procedure:
Seed A549 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[2]
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Visualizations
3.1. EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.
Caption: Simplified EGFR signaling cascade.
3.2. Experimental Workflow for SAR Studies
The diagram below outlines the general workflow for the structure-activity relationship studies described in this document.
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Flu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A common and plausible synthetic route starts from 3-Amino-4-fluorobenzonitrile and involves a three-step process:
Diazotization: The amino group of 3-Amino-4-fluorobenzonitrile is converted into a diazonium salt using sodium nitrite in an acidic medium.
Hydroxylation: The diazonium salt is then hydrolyzed to form 4-Fluoro-3-hydroxybenzonitrile.
Trifluoromethoxylation: The final step is the introduction of the trifluoromethoxy group onto the phenolic hydroxyl group using a suitable trifluoromethylating agent.
Q2: What are the most critical steps affecting the overall yield in this synthesis?
The most critical steps that can significantly impact the overall yield are:
Stability of the Diazonium Salt: Diazonium salts are often unstable and can decompose if the temperature is not strictly controlled, leading to byproducts and a lower yield of the desired hydroxylated intermediate.[1]
Efficiency of the Trifluoromethoxylation Reaction: The introduction of the trifluoromethoxy group can be challenging. The choice of the trifluoromethylating agent, reaction conditions (temperature, solvent, base), and the absence of water are crucial for achieving high conversion.[1][2]
Q3: What are the primary safety concerns associated with this synthesis?
Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. They should be prepared at low temperatures (0-5 °C) and used immediately in the subsequent step without isolation.[1]
Trifluoromethylating Agents: Many trifluoromethylating agents are reactive and may be toxic or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Strong Acids: The diazotization step typically uses strong acids, which are corrosive and require careful handling.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Problem 1: Low Yield in the Conversion of 3-Amino-4-fluorobenzonitrile to 4-Fluoro-3-hydroxybenzonitrile (Steps 1 & 2)
Possible Cause
Troubleshooting Suggestion
Incomplete Diazotization
Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite.[1]
Premature Decomposition of Diazonium Salt
Use the generated diazonium salt immediately in the next step without attempting to isolate it. Maintain low temperatures throughout the process.[1]
Side Reactions During Hydrolysis
Control the temperature carefully during the addition of the diazonium salt solution to the aqueous acid for hydrolysis.[1]
Problem 2: Inefficient Trifluoromethoxylation of 4-Fluoro-3-hydroxybenzonitrile (Step 3)
Possible Cause
Troubleshooting Suggestion
Inactive Trifluoromethylating Agent
Use a fresh batch of the trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent). Ensure proper storage conditions to prevent degradation.[1][2]
Suboptimal Reaction Conditions
Screen different solvents (e.g., DMF, NMP), bases (e.g., K₂CO₃, Cs₂CO₃), and reaction temperatures to find the optimal conditions for your specific reagent.
Presence of Water
Ensure all reagents, solvents, and glassware are anhydrous, as moisture can quench the reaction.[1]
Poor Nucleophilicity of the Phenol
The choice of base is critical to deprotonate the phenol effectively. Consider using a stronger base if the reaction is sluggish.
Experimental Protocols
Note: The following is a representative experimental protocol and may require optimization for your specific laboratory conditions and reagents.
Synthesis of 4-Fluoro-3-hydroxybenzonitrile from 3-Amino-4-fluorobenzonitrile
Diazotization:
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-4-fluorobenzonitrile (1 eq.) in a suitable aqueous acid (e.g., H₂SO₄ or HCl) at room temperature.
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Hydroxylation:
In a separate flask, heat an aqueous solution of a strong acid (e.g., H₂SO₄) to boiling.
Carefully and slowly add the cold diazonium salt solution to the hot acid solution. Vigorous gas evolution (N₂) will occur.
After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Fluoro-3-hydroxybenzonitrile.
Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-3-hydroxybenzonitrile (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).
Add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq.).
Add the trifluoromethylating agent (e.g., 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, 1.2 eq.).
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography to obtain 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Data Presentation
Table 1: Hypothetical Optimization of the Trifluoromethoxylation Step
Entry
Trifluoromethylating Agent
Base
Solvent
Temperature (°C)
Yield (%)
1
Agent A
K₂CO₃
DMF
60
45
2
Agent A
Cs₂CO₃
DMF
60
65
3
Agent A
Cs₂CO₃
NMP
80
70
4
Agent B
K₂CO₃
Acetonitrile
60
55
5
Agent B
Cs₂CO₃
Acetonitrile
60
75
Mandatory Visualizations
Caption: Synthetic workflow for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Caption: Troubleshooting logic for the trifluoromethoxylation step.
Technical Support Center: Purification of Crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoro-3-(trifluoro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A1: The primary methods for purifying crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For removal of a wide range of impurities, column chromatography is often the most effective method. Recrystallization is a simpler technique suitable for removing smaller amounts of impurities, provided a suitable solvent is identified.
Q2: What are the likely impurities in crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A2: While specific impurities depend on the synthetic route, they may include unreacted starting materials such as 4-fluoro-3-hydroxybenzonitrile, and reagents from the trifluoromethoxylation step. Other potential impurities could be isomers or byproducts from side reactions. For analogous compounds, precursors like aniline derivatives and bromo-intermediates are common starting points in multi-step syntheses, and could therefore be present as impurities.
Q3: What are the physical properties of pure 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A3: Pure 4-Fluoro-3-(trifluoromethoxy)benzonitrile is expected to be a white to off-white crystalline solid. For comparison, the closely related compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile, has a melting point of 66-70 °C.[1] The trifluoromethoxy analog is expected to have similar physical properties.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the fractions from the column, and a pure standard (if available), you can track the separation of the desired compound from impurities. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative assessments of purity.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving off the baseline of the TLC plate with the chosen eluent.
Possible Cause: The eluent system is not polar enough.
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. A good starting point for method development is to find a solvent system that gives your target compound an Rf value of approximately 0.3 on a TLC plate.[2]
Issue 2: Poor separation between the desired product and an impurity.
Possible Cause 1: The chosen eluent system has insufficient selectivity.
Solution 1: Experiment with different solvent systems. For instance, substituting ethyl acetate with dichloromethane or ether might alter the elution order and improve separation.[3]
Possible Cause 2: The column is overloaded with the crude material.
Solution 2: Use a larger column or reduce the amount of crude product loaded. A general guideline is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude sample.[2]
Possible Cause 3: The column was not packed properly, leading to channeling.
Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended for silica gel.[2][4]
Issue 3: The product is eluting as a smear rather than a tight band.
Possible Cause: The compound may be slightly acidic or basic and is interacting strongly with the silica gel.
Solution: Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, adding 0.1-1% triethylamine can improve the peak shape.
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at boiling.
Possible Cause: The solvent is not a good match for the compound's solubility.
Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For aryl nitriles, alcohols are often a good starting point.[5]
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
Solution 1: Choose a lower-boiling solvent.
Possible Cause 2: The solution is supersaturated, or the cooling is too rapid.
Solution 2: Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal of the pure compound. Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.
Issue 3: No crystals form upon cooling, even after an extended period.
Possible Cause 1: Too much solvent was used.
Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.
Solution 2: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.
Experimental Protocols
Column Chromatography Protocol
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.
TLC Analysis:
Dissolve a small amount of the crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate using a mixture of petroleum ether and ethyl acetate (e.g., starting with a 20:1 ratio).[6]
Visualize the plate under UV light (254 nm).
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.3.
Column Preparation:
Select an appropriately sized glass column.
Prepare a slurry of silica gel in the chosen eluent.
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
Carefully add the sample solution to the top of the silica gel bed.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the chosen solvent system.
Collect fractions in separate test tubes or vials.
Monitor the elution process by TLC analysis of the collected fractions.
Combine the fractions containing the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Recrystallization Protocol
Solvent Selection:
Place a small amount of the crude product into several test tubes.
Add a small amount of different solvents (e.g., ethanol, isopropanol, hexanes, toluene) to each tube.
Heat the tubes to the boiling point of the respective solvents to check for dissolution.
Allow the tubes that showed good dissolution at high temperatures to cool to room temperature and then in an ice bath to observe crystal formation.
Dissolution:
Place the crude 4-Fluoro-3-(trifluoromethoxy)benzonitrile in an Erlenmeyer flask.
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold recrystallization solvent.
Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Column Chromatography Eluent Systems (Starting Points)
Eluent System (v/v)
Typical Application
Petroleum Ether / Ethyl Acetate (20:1 to 5:1)
Good starting point for moderately polar compounds.[6]
Hexane / Dichloromethane (1:1 to 1:4)
Alternative for compounds with different selectivity needs.
common side reactions with 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethoxy)benzonitrile....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
The primary reactive sites of 4-Fluoro-3-(trifluoromethoxy)benzonitrile are the carbon atom attached to the fluorine, which is susceptible to nucleophilic aromatic substitution (SNAr), and the nitrile group, which can undergo hydrolysis or reduction. The trifluoromethoxy group is generally stable under most reaction conditions.
Q2: How stable is the trifluoromethoxy (-OCF3) group?
The trifluoromethoxy group is known to be highly stable under both acidic and basic conditions due to the strong carbon-fluorine bonds. It is generally unreactive towards common nucleophiles and acids, making it a reliable substituent during various chemical transformations.
Q3: What are the expected products of nucleophilic aromatic substitution (SNAr) on this molecule?
In a typical SNAr reaction, a nucleophile will displace the fluorine atom at the C-4 position. The electron-withdrawing effects of the adjacent nitrile (-CN) and trifluoromethoxy (-OCF3) groups activate the aromatic ring for nucleophilic attack at this position.
Q4: Can the nitrile group interfere with SNAr reactions?
Under standard SNAr conditions, the nitrile group is generally stable. However, under strongly basic or acidic conditions, especially at elevated temperatures for prolonged periods, hydrolysis of the nitrile to a carboxamide or carboxylic acid can occur as a side reaction.
Issue 1.1: Low or no conversion of the starting material.
Potential Cause
Troubleshooting Step
Insufficient activation of the aromatic ring
While the -CN and -OCF3 groups are activating, highly unreactive nucleophiles may require more forcing conditions. Consider increasing the reaction temperature or using a stronger base.
Poor choice of solvent
SNAr reactions are favored in polar aprotic solvents like DMSO, DMF, or NMP, which can stabilize the charged intermediate (Meisenheimer complex). Ensure your solvent is anhydrous and of high purity.
Base is not strong enough
For nucleophiles like phenols or some amines, a base is required to generate the active nucleophile. Consider using a stronger base such as NaH or K2CO3.
Low reaction temperature
Increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting material or product.
Issue 1.2: Formation of multiple products or significant side reactions.
Potential Cause
Troubleshooting Step
Common Side Products
Hydrolysis of the nitrile group
If using aqueous base or acid, or if there is residual water in the solvent, the nitrile group can hydrolyze. Use anhydrous solvents and reagents. Minimize reaction time and temperature.
4-substituted-3-(trifluoromethoxy)benzamide or 4-substituted-3-(trifluoromethoxy)benzoic acid.
Reaction with the solvent
Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. Use a more stable solvent like DMSO or sulfolane for high-temperature reactions.
While substitution at the C-4 position is strongly favored, highly reactive nucleophiles or extreme conditions could potentially lead to other substitution patterns, though this is unlikely.
Isomeric substitution products.
Decomposition of starting material or product
At very high temperatures, thermal decomposition can occur. Run the reaction at the lowest effective temperature.
Complex mixture of unidentified products.
Illustrative Data on Side Product Formation in a Hypothetical SNAr Reaction
The following table illustrates potential side product formation in the reaction of 4-Fluoro-3-(trifluoromethoxy)benzonitrile with a generic amine nucleophile under different conditions. Note: This is representative data based on known reactivity patterns and not from a specific cited experiment for this exact molecule.
Condition
Temperature
Desired Product Yield
Side Product (Hydrolysis) Yield
Other Impurities
Anhydrous DMSO, K2CO3
80 °C
>95%
<1%
<4%
Aqueous DMSO, K2CO3
80 °C
80-90%
5-15%
<5%
Anhydrous DMF, NaH
150 °C
70-80%
<2%
10-20% (solvent-related)
Aqueous Ethanol, NaOH
100 °C
50-60%
30-40%
<10%
Hydrolysis of the Nitrile Group
Issue 2.1: Incomplete hydrolysis to the carboxylic acid.
Potential Cause
Troubleshooting Step
Insufficiently strong acid or base
For complete hydrolysis to the carboxylic acid, strong acids (e.g., concentrated H2SO4 or HCl) or bases (e.g., concentrated NaOH or KOH) are typically required.
Reaction time is too short
Nitrile hydrolysis can be slow. Increase the reaction time and monitor the progress by TLC or LC-MS.
Low reaction temperature
Reflux temperatures are often necessary for complete hydrolysis.
Formation of a stable amide intermediate
The hydrolysis proceeds through a benzamide intermediate. If conditions are not harsh enough, the reaction may stop at this stage. Increase the concentration of the acid or base and/or the reaction temperature.
Issue 2.2: Unwanted side reactions during hydrolysis.
Potential Cause
Troubleshooting Step
Common Side Products
Reaction with the trifluoromethoxy group
Although very stable, extremely harsh acidic or basic conditions could potentially affect the -OCF3 group, though this is highly unlikely under standard hydrolysis conditions.
Phenolic byproducts.
Decarboxylation of the product
If the resulting carboxylic acid is unstable at high temperatures, decarboxylation may occur, although this is not expected for this particular molecule.
1-Fluoro-2-(trifluoromethoxy)benzene.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of 4-Fluoro-3-(trifluoromethoxy)benzonitrile with a primary or secondary amine.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Amine nucleophile (1.2 equivalents)
Potassium carbonate (K2CO3, 2.0 equivalents)
Anhydrous Dimethyl Sulfoxide (DMSO)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-(trifluoromethoxy)benzonitrile (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting material.
Add the amine nucleophile (1.2 eq) to the suspension.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis to Carboxylic Acid
This protocol outlines a general method for the hydrolysis of the nitrile group to a carboxylic acid.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Concentrated Sulfuric Acid (H2SO4)
Water
Standard laboratory glassware
Procedure:
In a round-bottom flask, add 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50-75% H2SO4 in water).
Heat the mixture to reflux (typically 100-120 °C) with stirring.
Monitor the reaction until the starting material is consumed and the intermediate benzamide is fully converted to the carboxylic acid.
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
The solid carboxylic acid product should precipitate. Collect the solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum.
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Troubleshooting logic for incomplete nitrile hydrolysis.
Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-(trifluor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, which is typically a multi-step process. A common synthetic route involves the diazotization and hydrolysis of 3-Amino-4-fluorobenzonitrile to 4-Fluoro-3-hydroxybenzonitrile, followed by O-trifluoromethylation.
Step 1: Diazotization and Hydrolysis of 3-Amino-4-fluorobenzonitrile
Problem: Low Yield of 4-Fluoro-3-hydroxybenzonitrile
Potential Cause
Suggested Solution
Incomplete Diazotization
Ensure the complete conversion of the primary amine to the diazonium salt. This can be verified using starch-iodide paper to test for excess nitrous acid.[1] Maintain a reaction temperature between 0-5 °C, as diazonium salts are thermally unstable.[2]
Premature Decomposition of Diazonium Salt
Use the diazonium salt immediately in the hydrolysis step without isolation.[2] Consistently maintain low temperatures (0-5 °C) throughout the diazotization process.
Side Reactions During Hydrolysis
Control the temperature carefully during the addition of the diazonium salt solution to the hot aqueous acid to minimize the formation of byproducts.
Formation of Azo Compounds
Insufficiently acidic conditions can lead to the diazonium salt coupling with the starting amine. Ensure the reaction mixture remains strongly acidic.
Problem: Formation of Dark-Colored, Tarry Substance
Potential Cause
Suggested Solution
Elevated Reaction Temperature
An excessively high temperature can lead to the decomposition of the diazonium salt and the formation of azo coupling byproducts.[2] Maintain strict temperature control (0-5 °C) using an ice-salt bath.[2]
Localized Hotspots
Add the sodium nitrite solution slowly (dropwise) with vigorous stirring to ensure even heat distribution.[2]
Step 2: O-Trifluoromethylation of 4-Fluoro-3-hydroxybenzonitrile
Problem: Low Yield of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Potential Cause
Suggested Solution
Inactive Trifluoromethylating Agent
Use a fresh batch of the trifluoromethylating reagent (e.g., Togni's reagent). Some reagents are sensitive to moisture and air.
Suboptimal Reaction Conditions
Screen different solvents, bases, and reaction temperatures. The choice of base can be critical for the efficiency of the reaction.
Presence of Water
Ensure all reagents and solvents are anhydrous, as water can quench the reaction, especially when using sensitive trifluoromethylating agents.
Poor Substrate Solubility
Select a solvent system in which 4-Fluoro-3-hydroxybenzonitrile is fully soluble to ensure a homogeneous reaction mixture.
Problem: Formation of Side Products
Potential Cause
Suggested Solution
C-Trifluoromethylation
The trifluoromethylation can sometimes occur on the aromatic ring instead of the hydroxyl group, especially with certain hypervalent iodine reagents.[3] Modifying the reaction conditions, such as the choice of solvent and base, can help to favor O-trifluoromethylation.
Decomposition of the Starting Material or Product
The reaction conditions may be too harsh. Consider lowering the reaction temperature or using a milder base.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A1: A common and plausible synthetic route starts from 3-Amino-4-fluorobenzonitrile. The synthesis involves two main steps:
Diazotization and Hydrolysis: The amino group of 3-Amino-4-fluorobenzonitrile is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group to form 4-Fluoro-3-hydroxybenzonitrile.
O-Trifluoromethylation: The resulting 4-Fluoro-3-hydroxybenzonitrile is then reacted with a suitable trifluoromethylating agent to introduce the trifluoromethoxy group, yielding the final product.
Q2: What are the most critical parameters to control during the diazotization step?
A2: Temperature control is the most critical parameter. The reaction should be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[2] The slow, dropwise addition of a pre-cooled sodium nitrite solution is also crucial to avoid localized overheating.[2]
Q3: Are there any major safety concerns with this synthesis?
A3: Yes, aryl diazonium salts can be explosive when isolated in a dry state.[2] It is imperative to keep the diazonium salt in solution and at a low temperature at all times. Additionally, many trifluoromethylating reagents are reactive and should be handled with care according to the manufacturer's safety guidelines.
Q4: What are some common reagents for the O-trifluoromethylation of phenols?
A4: Several reagents can be used for the O-trifluoromethylation of phenols, including hypervalent iodine reagents (e.g., Togni's reagents) and S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto's reagents). The choice of reagent can depend on the specific substrate and desired reaction conditions.
Q5: How can I monitor the progress of the reactions?
A5: The progress of both the diazotization/hydrolysis and the O-trifluoromethylation reactions can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any side products.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-hydroxybenzonitrile from 3-Amino-4-fluorobenzonitrile
Materials and Reagents:
3-Amino-4-fluorobenzonitrile
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Deionized Water
Ice
Copper(I) Oxide (Cu₂O) (optional, for catalysis of hydrolysis)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Diazotization:
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-Amino-4-fluorobenzonitrile in a mixture of water and concentrated sulfuric acid.
Cool the flask to 0-5 °C using an ice-salt bath.
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
Add the cold sodium nitrite solution dropwise to the cooled suspension of the amine salt over 30-60 minutes, ensuring the internal reaction temperature remains below 5 °C.[4]
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (immediate blue-black color).[2]
Hydrolysis:
In a separate flask, prepare a boiling aqueous solution of sulfuric acid (and optionally a catalytic amount of Cu₂O).
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.
After the addition is complete, continue heating the mixture for a short period to ensure complete hydrolysis.
Work-up and Purification:
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Protocol 2: O-Trifluoromethylation of 4-Fluoro-3-hydroxybenzonitrile
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-3-hydroxybenzonitrile in anhydrous chloroform.
Add a catalytic amount of cesium carbonate, followed by Togni's Reagent II.[3]
Stir the reaction mixture at room temperature. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial.[3]
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Work-up and Purification:
Once the reaction is complete, filter the mixture to remove any solid residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-Fluoro-3-hydroxybenzonitrile (Illustrative)
Parameter
Condition
Starting Material
3-Amino-4-fluorobenzonitrile
Diazotizing Agent
Sodium Nitrite (NaNO₂)
Acid
Sulfuric Acid (H₂SO₄)
Diazotization Temperature
0-5 °C
Hydrolysis Temperature
Boiling aqueous acid
Typical Yield
60-80% (Varies with optimization)
Table 2: Summary of Reaction Conditions for O-Trifluoromethylation (Illustrative)
Parameter
Condition
Starting Material
4-Fluoro-3-hydroxybenzonitrile
Trifluoromethylating Agent
Togni's Reagent II
Base
Cesium Carbonate (Cs₂CO₃)
Solvent
Anhydrous Chloroform (CHCl₃)
Reaction Temperature
Room Temperature
Typical Yield
50-70% (Varies with optimization)
Visualizations
Caption: Synthetic workflow for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Caption: Troubleshooting logic for optimizing reaction conditions.
stability issues with 4-Fluoro-3-(trifluoromethoxy)benzonitrile under acidic conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under acidic conditions. This resource is intended f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is 4-Fluoro-3-(trifluoromethoxy)benzonitrile in acidic solutions?
A1: 4-Fluoro-3-(trifluoromethoxy)benzonitrile is generally considered to be highly stable under a wide range of acidic conditions. The trifluoromethoxy group (-OCF₃) is known for its exceptional chemical and thermal stability, being more resistant to hydrolysis than a trifluoromethyl group (-CF₃).[1][2][3] The nitrile group (-CN) can undergo hydrolysis to a carboxylic acid, but this typically requires harsh conditions, such as concentrated strong acids and elevated temperatures.[1]
Q2: What are the potential degradation products of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under acidic conditions?
A2: The most likely degradation pathway under sufficiently harsh acidic conditions is the hydrolysis of the nitrile group to form 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Degradation of the trifluoromethoxy group is highly unlikely under typical experimental acidic conditions.
Q3: I am observing unexpected peaks in my HPLC analysis after exposing 4-Fluoro-3-(trifluoromethoxy)benzonitrile to acidic conditions. What could be the cause?
A3: If you observe unexpected peaks, consider the following possibilities:
Contamination: The new peaks may be from a contaminated acid solution, solvent, or glassware.
Interaction with other reagents: The compound may be reacting with other components in your reaction mixture.
Forced Degradation: If you are using very strong acids (e.g., concentrated H₂SO₄ or HCl) and high temperatures (e.g., reflux), you may be inducing hydrolysis of the nitrile group to the corresponding carboxylic acid.
Q4: How can I prevent the degradation of 4-Fluoro-3-(trifluoromethoxy)benzonitrile during my experiments?
A4: To minimize the risk of degradation, it is recommended to:
Use the mildest acidic conditions that are compatible with your experimental goals.
Avoid prolonged exposure to high temperatures in the presence of strong acids.
Use high-purity reagents and solvents.
Perform control experiments with the vehicle (acid and solvent) to rule out contamination.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with 4-Fluoro-3-(trifluoromethoxy)benzonitrile in acidic media.
Diagram: Troubleshooting Workflow
Caption: A logical workflow to diagnose unexpected results when using 4-Fluoro-3-(trifluoromethoxy)benzonitrile in acidic conditions.
Quantitative Data Summary
Functional Group
Acidic Condition
Expected Stability
Potential Degradation Product
Trifluoromethoxy (-OCF₃)
1M HCl, 80°C, 24h
High
Negligible degradation expected
Conc. H₂SO₄, 100°C, 24h
High
Negligible degradation expected
Nitrile (-CN)
1M HCl, 80°C, 24h
High
Minimal to no hydrolysis expected
Conc. H₂SO₄, 100°C, 24h
Moderate to Low
4-Fluoro-3-(trifluoromethoxy)benzoic acid
Fluorine (-F)
All tested acidic conditions
High
Negligible degradation expected
Experimental Protocols
To assess the stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in your specific experimental setup, a forced degradation study is recommended.
Protocol: Forced Degradation Study under Acidic Conditions
Objective: To determine the stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under specific acidic conditions and identify any potential degradation products.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of desired concentration (e.g., 0.1 M, 1 M, concentrated)
Organic solvent (e.g., acetonitrile, methanol)
Deionized water
Sodium hydroxide (NaOH) solution for neutralization
HPLC system with a suitable column (e.g., C18)
LC-MS system for identification of unknown peaks
Procedure:
Sample Preparation:
Prepare a stock solution of 4-Fluoro-3-(trifluoromethoxy)benzonitrile in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
In separate vials, mix the stock solution with the acidic solution to achieve the desired final concentration of the compound and acid.
For example, to test in 1M HCl, mix 1 mL of the stock solution with 9 mL of 1M HCl.
Incubate the vials at the desired temperature (e.g., room temperature, 50°C, 80°C) for a specific duration (e.g., 1, 6, 24 hours).
Prepare a control sample with the compound in the solvent and deionized water.
Sample Analysis:
At each time point, withdraw an aliquot from each vial.
Neutralize the acidic sample with an appropriate amount of NaOH solution.
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Analyze the samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.
Data Analysis:
Calculate the percentage of degradation of 4-Fluoro-3-(trifluoromethoxy)benzonitrile at each time point.
If significant degradation is observed, use LC-MS to identify the structure of the degradation products.
Diagram: Experimental Workflow for Forced Degradation Study
Caption: A step-by-step workflow for conducting a forced degradation study on 4-Fluoro-3-(trifluoromethoxy)benzonitrile under acidic conditions.
Technical Support Center: Managing Exothermic Reactions with Fluorinated Aromatic Compounds
This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage potentially exothermic reactions involving fluorinated aromatic compounds. Below are frequently aske...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage potentially exothermic reactions involving fluorinated aromatic compounds. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions on aromatic compounds often highly exothermic?
A1: The high exothermicity stems from several factors. Direct fluorination using elemental fluorine (F₂) is extremely reactive and exothermic.[1][2] More commonly, in nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density.[3][4] While the carbon-fluorine bond is very strong, the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate (Meisenheimer complex).[4][5] The subsequent loss of the fluoride ion to restore aromaticity is fast. The overall reaction releases significant energy due to the formation of a very stable product. Furthermore, some common fluorinating agents are inherently high-energy reagents or can react violently with certain solvents.[6][7]
Q2: What are the primary safety hazards associated with these reactions?
A2: The main hazards are:
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can lead to vessel rupture or explosion. This can be triggered by poor heat dissipation, incorrect reagent addition, or incompatible solvents.[8][9]
Hazardous Byproducts: Many fluorination reactions can generate highly toxic and corrosive hydrogen fluoride (HF) gas, especially if moisture is present or upon quenching.[6][10]
Reagent Toxicity and Reactivity: Fluorinating agents themselves can be toxic, corrosive, and moisture-sensitive.[6][11] For instance, reagents like Selectfluor can react explosively with common solvents such as DMF, pyridine, and DMSO.[7][12]
Q3: What are the critical first steps for planning a safe experiment involving a potentially exothermic fluorination?
A3: A thorough risk assessment is paramount.[13] This includes:
Literature Review: Search for data on the specific reaction or similar transformations to understand potential hazards.
Reagent and Solvent Compatibility Check: Ensure all reagents, solvents, and quenching agents are compatible under the reaction conditions.[7]
Small-Scale Trial: Always perform the reaction on a small scale first to assess its exothermic profile before scaling up.
Engineering Controls: Use a chemical fume hood, ensure proper ventilation, and have appropriate cooling baths (e.g., ice-water, dry ice/acetone) and quenching solutions readily available.[11][14]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and suitable gloves.[14]
Troubleshooting Guide
Issue 1: A sudden, uncontrolled temperature spike (thermal runaway) is observed.
Potential Causes:
Rapid Reagent Addition: The rate of heat generation exceeds the rate of heat removal.
High Concentration: More reacting molecules in a smaller volume lead to faster heat accumulation.
Inadequate Cooling: The cooling bath is insufficient for the scale of the reaction or has failed.
Poor Stirring: "Hot spots" can develop in the reaction mixture, leading to localized runaway that propagates through the vessel.
Incompatible Solvent: The solvent may be reacting with the fluorinating agent.[7]
Solutions:
Immediate Action: Stop reagent addition, increase cooling, and if necessary, execute an emergency quench by slowly adding a pre-determined, appropriate quenching agent.
Preventative Measures:
Add the limiting reagent slowly and dropwise, monitoring the internal temperature.[15]
Use a more dilute reaction mixture.
Employ a larger cooling bath or a cryostat for better temperature control.
Ensure vigorous and efficient stirring.
Consider using continuous flow chemistry, which offers superior heat transfer and safety for highly exothermic reactions.[16]
Issue 2: The reaction is sluggish or shows low conversion of the starting material.
Potential Causes:
Sub-optimal Temperature: The reaction may require heating to overcome the activation energy, despite being exothermic overall.
Inactive Reagent: The fluorinating agent may have degraded due to improper storage, especially if it is hygroscopic.[15]
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. Ensure it is anhydrous and non-nucleophilic.[12]
Poor Leaving Group: In deoxyfluorination, the hydroxyl group may not be sufficiently activated.[15]
Solutions:
Gradually increase the reaction temperature while carefully monitoring for any exotherm.[15]
Use a fresh bottle of the fluorinating agent stored under anhydrous conditions.[15]
Screen a range of anhydrous, non-nucleophilic solvents like acetonitrile.[12]
For deoxyfluorination, consider converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination.[15]
Issue 3: Significant formation of byproducts and low regioselectivity.
Potential Causes:
Reaction Temperature is Too High: Higher temperatures can promote side reactions.[15]
Incorrect Fluorinating Reagent: Different reagents can exhibit different selectivities.
Lack of Directing Groups: For C-H activation strategies, the choice of catalyst and directing group is crucial for regioselectivity.[12]
Solutions:
Run the reaction at a lower temperature to minimize the formation of byproducts.[12]
Exploit the directing effects of existing functional groups on the aromatic ring to achieve higher regioselectivity.[12]
Screen different fluorinating agents to find one with better selectivity for your substrate.
Data Presentation
Table 1: Compatibility of Common Solvents with Selected Fluorinating Agents
Table 2: Key Parameters for Controlling Exothermic Behavior
Parameter
Recommendation for Control
Rationale
Concentration
Start with dilute conditions (e.g., 0.1-0.5 M)
Reduces the rate of heat generation per unit volume.
Addition Rate
Slow, dropwise addition of the limiting reagent
Allows time for heat to dissipate and prevents accumulation.
Temperature
Maintain a low initial temperature (e.g., -78 °C to 0 °C)
Provides a larger temperature sink to absorb the heat of reaction.[15]
Stirring
Use vigorous mechanical or magnetic stirring
Ensures homogeneous temperature distribution and prevents hot spots.
Atmosphere
Maintain an inert atmosphere (N₂ or Ar)
Prevents reaction with atmospheric moisture, which can generate HF and cause side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution (SNAr)
This is a representative protocol and must be adapted based on a thorough risk assessment for the specific reagents and scale.
Setup:
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and an inert gas (N₂ or Ar) inlet.
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).
Reagent Preparation:
Dissolve the fluorinated aromatic substrate in an appropriate anhydrous solvent (e.g., acetonitrile) in the reaction flask.
Cool the solution to the desired starting temperature (e.g., 0 °C).
In the dropping funnel, prepare a solution of the nucleophile in the same anhydrous solvent.
Reaction Execution:
Begin vigorous stirring of the substrate solution.
Add the nucleophile solution dropwise from the dropping funnel at a rate that maintains the internal temperature within a safe, pre-determined range (e.g., < 5 °C rise).
Monitor the reaction progress by TLC or LC-MS.[12]
Work-up and Quenching:
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate to neutralize any acid).[15]
Perform the quench in the fume hood and be prepared for potential gas evolution.
Purification:
Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by a suitable method, such as column chromatography.[12]
Visualizations
Caption: Troubleshooting workflow for an unexpected exothermic event.
Caption: The SNAr mechanism and its corresponding energy profile.
Caption: Logical workflow for planning and executing a safe experiment.
troubleshooting low conversion rates in cyanation reactions
Welcome to the technical support center for cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental out...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cyanation reactions in a question-and-answer format.
Question: Why is my cyanation reaction showing low or no conversion?
Answer: Low conversion in cyanation reactions is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem. Key areas to investigate include the catalyst system, reaction conditions, reagents, and the reaction setup itself.
A logical troubleshooting workflow can help pinpoint the issue:
Troubleshooting workflow for low conversion in cyanation reactions.
Catalyst System Issues:
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by air.[1] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Excess cyanide ions in solution can also poison the palladium catalyst.[2][3] Using a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] can help mitigate this by maintaining a low concentration of free cyanide.[1][2]
Inappropriate Ligand: The choice of ligand is critical, especially for challenging substrates.[1] For electron-deficient aryl chlorides, sterically demanding, electron-rich phosphine ligands are often effective.[4] If conversion is low, screening different ligands is recommended.[1]
Insufficient Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient for less reactive substrates. Increasing the catalyst loading can sometimes improve conversion.[5]
Suboptimal Reaction Conditions:
Temperature: Cyanation reactions are often sensitive to temperature.[1] If the temperature is too low, the reaction may not proceed, while excessively high temperatures can lead to catalyst decomposition and side product formation.[1] It is advisable to perform small-scale experiments to find the optimal temperature for your specific system.[1]
Solvent: The solvent affects the solubility of reactants and the catalyst, influencing the reaction rate.[1] Common solvents include DMF, DMA, and DMSO.[1] In some cases, a mixture of solvents can be beneficial to control the concentration of the cyanide source and minimize catalyst deactivation.[1]
Base: The choice and amount of base can be crucial. While bases like K₂CO₃ are often used, they can sometimes lead to substrate or product decomposition.[2] Weaker bases, such as KOAc, may provide better results in certain cases.[2]
Reagent Quality and Stoichiometry:
Cyanide Source: The choice and stoichiometry of the cyanide source are critical.[1] While KCN and NaCN are effective, they are highly toxic.[1] Safer alternatives like K₄[Fe(CN)₆] and Zn(CN)₂ are often preferred.[1] An excess of the cyanide source can inhibit the catalyst.[1]
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure your substrate is of high purity.
Reaction Setup:
Inert Atmosphere: As mentioned, palladium catalysts in their active Pd(0) form are sensitive to oxygen. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere throughout the experiment.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for cyanation?
A1: The choice of catalyst and ligand is highly dependent on the substrate. However, some common combinations have proven effective across a range of applications.
Catalyst Precursor
Common Ligands
Typical Substrates
Pd(OAc)₂
XPhos, dppf
Aryl chlorides, bromides
Pd₂(dba)₃
Biaryl phosphine ligands
Aryl chlorides, bromides
Palladacycle precatalysts
XPhos, tBuXPhos
(Hetero)aryl chlorides and bromides
The use of palladacycle precatalysts can be advantageous as they can generate the active catalytic species more efficiently in situ.[2]
Q2: Which cyanide source should I choose?
A2: The selection of a cyanide source involves a trade-off between reactivity, safety, and solubility.
Cyanide Source
Advantages
Disadvantages
KCN, NaCN
Highly reactive
Highly toxic, can lead to catalyst poisoning due to high solubility[2][6]
Zn(CN)₂
Less toxic than KCN/NaCN, lower solubility reduces catalyst poisoning[2]
Q3: How can I monitor the progress of my cyanation reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are common methods for monitoring reaction progress.[1] A detailed protocol for reaction monitoring is provided in the "Experimental Protocols" section.
Q4: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
A4: Common side products include hydrolyzed products (amides, carboxylic acids) if water is present, and hydrodehalogenation products (replacement of the halogen with hydrogen).[3] To minimize hydrolysis, ensure anhydrous conditions. Hydrodehalogenation can sometimes be suppressed by adjusting the ligand or additives. In some cases, isonitriles can form as byproducts, particularly when using alkali metal cyanides in polar aprotic solvents.[4]
Q5: My cyanated product is difficult to purify. What strategies can I use?
A5: Purification can be challenging due to the nature of the product. If using column chromatography, consider neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the eluent to prevent product degradation on the column.[1] Recrystallization from a suitable solvent system is another effective purification method.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol provides a general starting point for the cyanation of an aryl bromide using zinc cyanide.
Materials:
Aryl bromide (1.0 mmol)
Zn(CN)₂ (0.6 mmol)
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
dppf (0.06 mmol, 6 mol%)
Anhydrous DMF (5 mL)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, and dppf.
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.[1]
Add anhydrous DMF via syringe.
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 12-24 hours).
Monitor the reaction progress by TLC or LC-MS (see Protocol 2).
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Progress by TLC and LC-MS
Thin-Layer Chromatography (TLC):
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material for comparison.
Develop the plate in an appropriate solvent system (eluent).
Visualize the spots under UV light and/or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).
Filter the sample if necessary.
Inject the sample into the LC-MS system.
Analyze the resulting chromatogram and mass spectrum to identify the starting material and product peaks and determine their relative abundance.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle can help in troubleshooting. The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cyanation reaction, highlighting potential points of failure.
Simplified catalytic cycle for Pd-catalyzed cyanation.
Key steps and potential issues:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X). This step can be slow for unreactive halides like aryl chlorides.
Transmetalation: The halide is exchanged for a cyanide group from the cyanide source (M-CN).
Reductive Elimination: The aryl nitrile product is formed, and the Pd(0) catalyst is regenerated. This step can be slow for electron-deficient aryl groups.[2]
Catalyst Deactivation: At any stage, the palladium catalyst can be deactivated through oxidation by air or poisoning by excess cyanide ions.[1][2]
Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethoxy)benzonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethoxy)benzonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A1: 4-Fluoro-3-(trifluoromethoxy)benzonitrile is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry for developing treatments for conditions like cancer and inflammation.[1][2] In agrochemical research, it is utilized in the formulation of herbicides and pesticides.[1][2]
Q2: What are the key physical and chemical properties of this compound?
A2: Below is a summary of the key properties of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Property
Value
CAS Number
67515-59-7
Molecular Formula
C₈H₃F₄NO
Molecular Weight
205.11 g/mol
Appearance
White to almost white crystalline solid
Melting Point
66 - 70 °C
Boiling Point
195 °C
Purity
≥ 98% (GC)
Data sourced from various chemical suppliers.
Q3: What are the recommended storage and handling conditions?
A3: 4-Fluoro-3-(trifluoromethoxy)benzonitrile should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] It is recommended to store it at 2 - 8 °C.[1] Avoid exposure to heat, flames, and sparks.[5] When handling, use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4][6] Ensure work is conducted in a well-ventilated area or under a fume hood.[3][6]
Troubleshooting Guide
Problem 1: Low or inconsistent yields in nucleophilic aromatic substitution (SNAr) reactions.
Q: I am seeing low yields when trying to displace the fluorine atom. What are the possible causes and solutions?
A:
Incomplete reaction: SNAr reactions with this substrate can be sluggish. Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC. If the reaction has stalled, consider increasing the temperature or reaction time. However, be cautious as prolonged heating can lead to side product formation.
Base selection: The choice of base is critical. A base that is too weak may not sufficiently activate the nucleophile. A base that is too strong or sterically hindered might lead to side reactions. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU.
Solvent effects: The solvent plays a crucial role in SNAr reactions. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the anion more nucleophilic. Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
Nucleophile stability: The nucleophile itself might be degrading under the reaction conditions. Check the stability of your nucleophile at the reaction temperature.
Problem 2: Formation of impurities during the reaction.
Q: I am observing significant impurity formation in my scaled-up reaction. How can I identify and minimize these?
A:
Side reactions: The nitrile group can be susceptible to hydrolysis under certain basic or acidic conditions, especially at elevated temperatures. This would lead to the formation of the corresponding carboxylic acid or amide. Consider using milder reaction conditions if this is observed. The trifluoromethoxy group is generally stable, but harsh conditions could potentially lead to its degradation.
Over-reaction/Di-substitution: While less likely with this specific substrate due to the deactivating effect of the other groups, ensure you are using the correct stoichiometry of your nucleophile.
Thermal decomposition: If the reaction is run at a high temperature for an extended period, thermal decomposition of the starting material or product might occur. An exotherm during scale-up could also lead to decomposition. Ensure adequate temperature control.
Identification: Use techniques like LC-MS or GC-MS to identify the mass of the impurities, which can give clues to their structure. NMR spectroscopy of the crude product can also help in identifying major byproducts.
Problem 3: Difficulty in purifying the final product.
Q: I am struggling to remove a persistent impurity from my product after scale-up. What purification strategies can I employ?
A:
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A solvent screen to find a suitable recrystallization solvent or solvent system is recommended.
Column chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. If necessary, optimize the mobile phase to achieve good separation and consider using automated flash chromatography systems for larger quantities.[7]
Distillation: Given the boiling point of the starting material, if the product has a significantly different boiling point and is thermally stable, distillation under reduced pressure could be a viable option.[8]
Liquid-liquid extraction: A well-designed aqueous workup can help remove many impurities. For example, if you have acidic impurities (like the hydrolyzed nitrile), a wash with a mild aqueous base can help remove them. Conversely, a wash with a mild aqueous acid can remove basic impurities.
Experimental Protocols
Example Protocol: Nucleophilic Aromatic Substitution with a Phenol
This protocol describes a general procedure for the reaction of 4-Fluoro-3-(trifluoromethoxy)benzonitrile with a generic phenol.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
Substituted Phenol (1.1 equivalents)
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
Dimethylformamide (DMF, anhydrous)
Ethyl acetate
Brine
Procedure:
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Fluoro-3-(trifluoromethoxy)benzonitrile (1.0 eq) and the substituted phenol (1.1 eq).
Add anhydrous DMF to dissolve the starting materials.
Add potassium carbonate (2.0 eq) to the reaction mixture.
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Scale-Up Considerations:
Heat Transfer: When moving to a larger scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Use a reactor with good heating and cooling capabilities. Monitor the internal temperature closely, especially during any exothermic events.
Mixing: Ensure adequate mixing to maintain a homogeneous reaction mixture. For larger volumes, overhead mechanical stirring is necessary.
Reagent Addition: For large-scale reactions, consider adding reagents portion-wise or via an addition funnel to control any potential exotherms.
Workup: The volume of solvents for extraction will increase significantly. Ensure you have appropriately sized separatory funnels or extraction equipment.
Purification: Recrystallization is generally the preferred method for purification at scale. If chromatography is necessary, consider the column size and solvent consumption.
Visualizations
Caption: General experimental workflow for reactions with 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
preventing decomposition of 4-Fluoro-3-(trifluoromethoxy)benzonitrile during storage
Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)benzonitrile Welcome to the Technical Support Center for 4-Fluoro-3-(trifluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Welcome to the Technical Support Center for 4-Fluoro-3-(trifluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the storage and use of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Observed Issue
Potential Cause
Troubleshooting Steps & Solutions
Change in physical appearance (e.g., discoloration, clumping)
1. Moisture Absorption: The compound may be hygroscopic. 2. Decomposition: Exposure to light, heat, or incompatible materials.
1. Store in a tightly sealed container with a desiccant. 2. Always handle in a dry atmosphere (e.g., glove box). 3. Store in a cool, dark, and well-ventilated area away from direct sunlight and heat sources.[1] 4. Ensure storage is away from strong oxidizing agents, acids, and bases.[1]
Inconsistent experimental results
1. Compound Degradation: Partial decomposition can lead to lower effective concentration and the presence of impurities. 2. Contamination: Improper handling may introduce contaminants.
1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS) before use. 2. If degradation is suspected, purify the compound if possible (e.g., recrystallization, chromatography). 3. Use clean, dry glassware and equipment. Handle the compound with appropriate personal protective equipment.[1]
Formation of unknown peaks in analytical chromatograms
1. Hydrolysis: The nitrile (-CN) or trifluoromethoxy (-OCF₃) group may have hydrolyzed. 2. Nucleophilic Aromatic Substitution (SNAr): The fluoride atom may have been displaced by a nucleophile. 3. Thermal Decomposition: Exposure to high temperatures can break down the molecule.
1. Hydrolysis: Avoid exposure to acidic or basic conditions. The nitrile group can hydrolyze to a carboxylic acid, and the trifluoromethoxy group, though generally stable, can hydrolyze under harsh conditions. 2. SNAr: Be mindful of solvents and reagents used. Avoid strong nucleophiles that could displace the fluorine atom. 3. Thermal Decomposition: Do not expose the compound to excessive heat. Thermal decomposition can generate smaller fluorinated compounds.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A1: To ensure the long-term stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, it should be stored in a cool, dark, and dry place.[1] A well-ventilated area is also recommended. The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, storage in a refrigerator at 2-8°C is advisable, especially for long-term storage.[3]
Q2: What materials should be avoided when storing or handling this compound?
A2: Avoid storing 4-Fluoro-3-(trifluoromethoxy)benzonitrile with strong oxidizing agents, strong acids, and strong bases.[1] These substances can potentially react with the functional groups of the molecule, leading to decomposition.
Q3: Is 4-Fluoro-3-(trifluoromethoxy)benzonitrile sensitive to moisture?
Q4: What are the likely decomposition pathways for this compound during storage?
A4: The primary potential decomposition pathways include:
Hydrolysis: The nitrile group can hydrolyze to form 4-fluoro-3-(trifluoromethoxy)benzoic acid, particularly in the presence of acid or base. The trifluoromethoxy group is generally stable but can undergo hydrolysis under more extreme conditions.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated by the electron-withdrawing trifluoromethoxy and nitrile groups, making it susceptible to substitution by strong nucleophiles.
Thermal Degradation: At elevated temperatures, the molecule can decompose, potentially yielding smaller fluorinated and non-fluorinated aromatic and aliphatic compounds.[2]
Q5: How can I check the purity of my stored 4-Fluoro-3-(trifluoromethoxy)benzonitrile?
A5: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be a useful indicator of purity.
Storage Conditions Summary
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
To minimize thermal decomposition and slow down potential degradation reactions.[3]
Light
Store in an amber or opaque container in the dark.
To prevent potential photodegradation.
Atmosphere
Tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
To protect from moisture and atmospheric contaminants.
Humidity
Store in a dry environment, consider using a desiccant.
To prevent hydrolysis of the nitrile and trifluoromethoxy groups.
To avoid chemical reactions that could lead to decomposition.[1]
Experimental Protocol: Accelerated Stability Study
This protocol outlines a general procedure for an accelerated stability study to assess the degradation of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under stress conditions.
Objective: To evaluate the stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under elevated temperature and humidity and to identify potential degradation products.
Materials:
4-Fluoro-3-(trifluoromethoxy)benzonitrile
HPLC grade acetonitrile and water
Vials with inert caps
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
Initial Analysis (T=0):
Accurately weigh a sample of 4-Fluoro-3-(trifluoromethoxy)benzonitrile and dissolve it in a known volume of acetonitrile to prepare a stock solution.
Further dilute the stock solution to a suitable concentration for HPLC analysis.
Analyze the initial sample by HPLC to determine its initial purity and chromatographic profile. This will serve as the baseline.
Sample Preparation for Stability Study:
Accurately weigh several samples of the compound into separate vials.
Seal the vials securely.
Storage:
Place the vials in a stability chamber set to 40°C and 75% relative humidity.[4]
Time Points for Analysis:
Withdraw one vial from the stability chamber at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
Analysis at Each Time Point:
Allow the vial to equilibrate to room temperature.
Prepare a solution for HPLC analysis as described in step 1.
Analyze the sample by HPLC using the same method as the initial analysis.
Data Analysis:
Compare the chromatograms from each time point to the initial (T=0) chromatogram.
Quantify the amount of 4-Fluoro-3-(trifluoromethoxy)benzonitrile remaining at each time point.
Identify and quantify any new peaks that appear, which may represent degradation products.
Plot the percentage of the parent compound remaining against time to determine the degradation kinetics under these accelerated conditions.
Visualizations
Caption: Factors influencing the stability of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Caption: Workflow for an accelerated stability study.
A Comparative Guide to 4-Fluoro-3-(trifluoromethoxy)benzonitrile and 4-Fluoro-3-(trifluoromethyl)benzonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) and trifluor...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of two key benzonitrile intermediates: 4-Fluoro-3-(trifluoromethoxy)benzonitrile and 4-Fluoro-3-(trifluoromethyl)benzonitrile, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectral Properties
A fundamental comparison of these two compounds begins with their intrinsic physical and chemical properties. The introduction of an oxygen atom in the trifluoromethoxy group imparts distinct characteristics compared to the trifluoromethyl group.
Note: Data for 4-Fluoro-3-(trifluoromethoxy)benzonitrile is less publicly available compared to its trifluoromethyl counterpart.
Electronic Properties and Reactivity
The primary distinction between the trifluoromethoxy and trifluoromethyl groups lies in their electronic effects, which significantly influence the reactivity of the benzonitrile core.
Electron-Withdrawing Nature: Both -OCF3 and -CF3 are potent electron-withdrawing groups, a property that deactivates the aromatic ring to electrophilic substitution while activating it towards nucleophilic aromatic substitution. The trifluoromethoxy group is generally considered to be a stronger electron-withdrawing group than the trifluoromethyl group. This heightened electron-withdrawing capacity can render the nitrile carbon in 4-Fluoro-3-(trifluoromethoxy)benzonitrile more electrophilic, potentially accelerating reactions such as hydrolysis to the corresponding benzamide or carboxylic acid.
Lipophilicity: A critical parameter in drug design, lipophilicity, is significantly influenced by these fluorinated substituents. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2][3] The trifluoromethyl group also increases lipophilicity, with a Hansch π value of +0.88.[3][4] This suggests that compounds derived from 4-Fluoro-3-(trifluoromethoxy)benzonitrile may exhibit enhanced membrane permeability and bioavailability compared to their 4-Fluoro-3-(trifluoromethyl)benzonitrile analogs.
Synthesis and Experimental Protocols
Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
A common route to 4-Fluoro-3-(trifluoromethyl)benzonitrile involves a Sandmeyer-type reaction starting from 3-trifluoromethyl-4-fluoroaniline.
Experimental Protocol:
Diazotization: Dissolve 10 mmol of 3-trifluoromethyl-4-fluoroaniline in 10 mL of slightly heated glacial acetic acid. Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution and stir until a clear solution is formed. Cool the mixture to 0-5°C in an ice-salt bath to form a white paste.[5] A pre-cooled (0-5°C) solution of 10 mL of 2 mol·L⁻¹ NaNO₂ is then added dropwise over approximately 30 minutes to yield a reddish-brown diazonium salt solution.[5]
Cyanation: In a separate flask, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water. Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour. Cool this solution to 0-5°C.[5]
Reaction and Work-up: Slowly add the diazonium salt solution to the prepared cyanide solution over 1 hour, maintaining the temperature at 0-5°C. Continue stirring for an additional 2 hours.[5] A reddish-brown precipitate will form. Filter the precipitate and wash the solid with dichloromethane. The organic phase is collected, and the aqueous phase is extracted twice with dichloromethane. The combined organic phases are concentrated under reduced pressure.[5]
Purification: The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to afford 4-Fluoro-3-(trifluoromethyl)benzonitrile.[5]
A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the most in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the most influential are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. While structurally similar, their distinct electronic and steric properties impart divergent reactivity profiles to parent molecules. This guide provides an objective comparison of their performance, supported by experimental data, to aid in rational molecular design.
Physicochemical Properties: A Quantitative Comparison
The fundamental differences in the reactivity of the trifluoromethoxy and trifluoromethyl groups stem from their intrinsic physicochemical properties. The following table summarizes key quantitative parameters that govern their behavior.
Parameter
Trifluoromethoxy (-OCF₃)
Trifluoromethyl (-CF₃)
Significance
Hammett Constants (σ)
Measures the electronic effect of a substituent on the reactivity of a benzene ring. Positive values indicate an electron-withdrawing effect.
σ_meta_
0.40
0.43
Both groups are strongly electron-withdrawing through the sigma framework (inductive effect).
σ_para_
0.35
0.54
The -CF₃ group has a stronger electron-withdrawing effect from the para position due to a combination of inductive and resonance effects. The -OCF₃ group's inductive withdrawal is partially offset by weak π-donation from the oxygen lone pairs.
Indicates the contribution of a substituent to the lipophilicity of a molecule. Higher values correspond to greater lipophilicity. The -OCF₃ group is more lipophilic than the -CF₃ group.
pKa of Substituted Phenols
The acidity of a phenol is sensitive to the electronic effects of substituents on the aromatic ring. Lower pKa values indicate a stronger acid.
4-Substituted Phenol
Not directly available in a single comparative study.
The electronic and steric disparities between the -OCF₃ and -CF₃ groups manifest in their influence on the reactivity of the parent molecule in various chemical reactions.
Electrophilic Aromatic Substitution (EAS)
Both the trifluoromethoxy and trifluoromethyl groups are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing nature.[3] However, their directing effects differ.
Trifluoromethyl (-CF₃) Group: This group is a meta-director. The strong electron-withdrawing nature of the -CF₃ group destabilizes the arenium ion intermediates formed during ortho and para attack, making meta attack the favored pathway.[3][6] For example, the nitration of (trifluoromethyl)benzene proceeds approximately 40,000 times more slowly than the nitration of benzene.[6][7]
Trifluoromethoxy (-OCF₃) Group: While being deactivating overall, the oxygen lone pairs of the -OCF₃ group can participate in resonance, which directs incoming electrophiles to the ortho and para positions. This is analogous to the directing effect of a methoxy group, although the overall reaction rate is significantly lower due to the strong inductive electron withdrawal.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, electron-withdrawing groups are essential for activating the aromatic ring towards nucleophilic attack. Both -CF₃ and -OCF₃ groups serve this purpose effectively.
Impact on Drug Development Properties
The choice between a trifluoromethoxy and a trifluoromethyl group can have profound implications for the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Metabolic Stability
Both the -OCF₃ and -CF₃ groups are known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][9] The high strength of the carbon-fluorine bond makes these groups resistant to enzymatic cleavage.[2]
Trifluoromethyl (-CF₃) Group: This group is a well-established metabolic blocker. Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, making it less prone to oxidation.[9]
Trifluoromethoxy (-OCF₃) Group: Often considered a metabolically robust bioisostere of the methoxy group, the -OCF₃ group effectively prevents O-demethylation, a common metabolic pathway for methoxy-containing compounds.[9]
While both groups enhance metabolic stability, direct head-to-head comparative studies on a wide range of scaffolds are limited.[9] The overall impact on metabolic stability is often context-dependent, and the metabolic fate of a molecule can shift to other susceptible positions.
Experimental Protocols
Determination of Hammett Constants
Hammett constants are typically determined by measuring the ionization constants of a series of meta- and para-substituted benzoic acids in water at 25°C. The pKa values are measured potentiometrically or spectrophotometrically. The substituent constant (σ) is then calculated using the Hammett equation:
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
Liver microsomes (e.g., human, rat)
Test compounds (dissolved in a suitable solvent like DMSO)
Phosphate buffer (pH 7.4)
NADPH regenerating system
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
Prepare working solutions of the test compounds.
Dilute liver microsomes in phosphate buffer.
Add the microsome solution to the wells of a 96-well plate.
Add the test compound to the wells and pre-incubate at 37°C.
Initiate the reaction by adding the NADPH regenerating system.
At various time points, terminate the reaction by adding the stopping solution.
Centrifuge the plate to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the resulting line gives the elimination rate constant, from which the in vitro half-life can be calculated.[6]
Conclusion
The trifluoromethoxy and trifluoromethyl groups are both powerful tools in molecular design, offering enhanced metabolic stability and strong electron-withdrawing properties. The key differences lie in their lipophilicity and directing effects in electrophilic aromatic substitution. The -OCF₃ group is more lipophilic and is an ortho, para-director, whereas the -CF₃ group is a meta-director. The choice between these two crucial substituents should be guided by a thorough understanding of the specific requirements of the target molecule, including the desired electronic properties, steric tolerance of the biological target, and the intended reactivity in subsequent synthetic steps. While this guide provides a summary of available data, further direct comparative studies under standardized conditions would be invaluable for a more nuanced understanding of their relative reactivity.
A Comparative Guide to Analytical Methods for Characterizing 4-Fluoro-3-(trifluoromethoxy)benzonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a versatile fluorinated intermediate, rigorous analytical characteriz...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a versatile fluorinated intermediate, rigorous analytical characterization is paramount. The selection of an appropriate analytical technique is critical for ensuring purity, quantifying yield, and identifying potential impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy for the comprehensive analysis of this compound. Furthermore, it briefly covers the utility of Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy for qualitative identification.
Method Performance Comparison
The choice of an analytical method hinges on various factors including the desired level of quantification, sample matrix, and the specific information required (e.g., purity, impurity profile, structural confirmation). The following table summarizes the key performance characteristics of the primary analytical techniques for 4-Fluoro-3-(trifluoromethoxy)benzonitrile, based on data from analogous fluorinated aromatic compounds.
Parameter
HPLC-UV
GC-MS
¹⁹F qNMR
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility and polarity, detection by mass fragmentation.
Quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus.
Primary Use
Purity determination, quantification of non-volatile impurities.
Identification and quantification of volatile impurities, structural elucidation.
Absolute quantification without a specific reference standard, structural confirmation.
Robust, widely available, suitable for a broad range of compounds.
High sensitivity and specificity, provides structural information.
Highly accurate and precise, does not require a specific standard of the analyte.
Limitations
Requires a chromophore, potential for co-elution.
Requires compound to be volatile and thermally stable, potential for matrix effects.[4]
Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each of the primary quantitative techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of 4-Fluoro-3-(trifluoromethoxy)benzonitrile and quantifying it in reaction mixtures or as a bulk substance.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for fluorinated aromatic compounds. A typical starting condition could be 40:60 (v/v) acetonitrile:water, ramping up the acetonitrile concentration.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Based on the UV absorbance of the benzonitrile chromophore, a wavelength between 230-280 nm would be appropriate. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities in a sample of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the target compound and potential impurities.
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR offers a highly accurate method for determining the absolute purity of 4-Fluoro-3-(trifluoromethoxy)benzonitrile without the need for a specific certified reference material of the compound itself.[2][5]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Solvent: A deuterated solvent that dissolves the sample and the internal standard (e.g., CDCl₃, Acetone-d₆).
Internal Standard: A stable, non-reactive fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full magnetization recovery.[5]
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the ratio of the integrals, the number of fluorine atoms contributing to each signal, and the known purity of the internal standard.
Qualitative Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for the qualitative identification of 4-Fluoro-3-(trifluoromethoxy)benzonitrile. The presence of characteristic absorption bands corresponding to specific functional groups confirms the compound's identity. While quantitative analysis with FTIR is possible, it is generally less precise for complex mixtures compared to chromatographic methods.[6][7]
Expected Characteristic Peaks:
C≡N (nitrile) stretch: Around 2230 cm⁻¹.
C-F (fluoro) and C-O-C (ether) stretches: In the fingerprint region (typically 1000-1300 cm⁻¹).
Aromatic C-H and C=C stretches: Around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the aromatic benzonitrile chromophore.[8] It can be used for quantitative analysis based on Beer-Lambert law, but it lacks the specificity of chromatographic methods, especially in the presence of UV-absorbing impurities.[9]
Expected Absorption: Aromatic compounds typically exhibit strong absorption in the UV region, with λmax values often between 200 and 300 nm. The exact λmax for 4-Fluoro-3-(trifluoromethoxy)benzonitrile would need to be determined experimentally.
Visualizing Analytical Workflows
To aid in the selection of an appropriate analytical method, the following diagrams illustrate a typical experimental workflow and a decision-making pathway.
Figure 1. A generalized experimental workflow for the analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
¹H NMR Analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile: A Comparative Guide
This guide provides a comprehensive ¹H NMR analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. For a thorough understanding of the substituent effects on...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive ¹H NMR analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. For a thorough understanding of the substituent effects on the ¹H NMR spectrum, a comparative analysis with structurally related benzonitrile derivatives is presented. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data and protocols to support their analytical work.
Comparative ¹H NMR Data
The ¹H NMR spectral data for 4-Fluoro-3-(trifluoromethoxy)benzonitrile and its analogs are summarized in the table below. The data highlights the influence of the fluorine and trifluoromethoxy substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic protons.
The following is a typical experimental protocol for acquiring ¹H NMR spectra of benzonitrile derivatives.
1. Sample Preparation:
Weigh 5-10 mg of the analytical sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved; vortex the tube if necessary.
2. NMR Spectrometer Setup:
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]
The instrument is locked to the deuterium signal of the solvent.
The magnetic field is shimmed to achieve optimal resolution and line shape.
3. Data Acquisition:
A standard single-pulse experiment is used for ¹H NMR acquisition.
Key acquisition parameters include:
Pulse width: Typically a 90° pulse.
Acquisition time: 2-4 seconds.
Relaxation delay: 1-5 seconds.
Number of scans: 16 to 64, depending on the sample concentration.
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
4. Data Processing:
The Free Induction Decay (FID) is Fourier transformed.
The resulting spectrum is phased and baseline corrected.
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Integration of the signals is performed to determine the relative proton ratios.
Peak multiplicities and coupling constants are determined from the spectral analysis.
Structural Analysis and Signal Assignment
The substituents on the benzonitrile ring significantly influence the chemical shifts of the aromatic protons. The electron-withdrawing nature of the nitrile (-CN), fluorine (-F), and trifluoromethoxy (-OCF₃) groups generally leads to a downfield shift of the proton signals compared to unsubstituted benzene.
Caption: Molecular structure and ¹H NMR signal assignments for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
The workflow for the ¹H NMR analysis is a standardized process involving sample preparation, data acquisition, and spectral processing to elucidate the chemical structure.
Caption: A generalized workflow for ¹H NMR spectroscopic analysis.
The relationship between the electronic effects of the substituents and the resulting chemical shifts is a key aspect of the analysis. Both fluorine and trifluoromethoxy groups are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). The observed splitting patterns (e.g., doublet of doublets, doublet of doublet of doublets) arise from the coupling interactions between neighboring protons and between protons and the fluorine atom.
Caption: Logical relationship between substituent effects and the resulting ¹H NMR spectrum.
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a compound of interest in pharmaceutical and materials science research. By c...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum for 4-Fluoro-3-(trifluoromethoxy)benzonitrile, a compound of interest in pharmaceutical and materials science research. By comparing its spectral features with related benzonitrile derivatives, this document offers researchers a clear framework for identifying the compound's key functional groups and understanding the vibrational impact of its unique substitution pattern.
Interpreting the Vibrational Fingerprint
The FTIR spectrum of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is characterized by the distinct vibrational modes of its nitrile, trifluoromethoxy, and fluoro substituents on the aromatic ring. The electron-withdrawing nature of these groups influences the position and intensity of the characteristic absorption bands.
The most diagnostic feature for a nitrile is the C≡N stretching vibration, which typically appears as a sharp, intense band. For aromatic nitriles, this peak is found in the 2240-2220 cm⁻¹ range.[1][2] Conjugation with the benzene ring slightly lowers this frequency compared to saturated nitriles.[3] The presence of strong electron-withdrawing groups, such as fluorine and trifluoromethoxy, is expected to shift this nitrile peak to a higher wavenumber.[4]
The trifluoromethoxy (-OCF₃) group and the aryl-fluoride bond introduce strong, complex absorptions in the fingerprint region of the spectrum. The C-F stretching vibrations within the CF₃ group are particularly intense and typically appear in the 1350-1100 cm⁻¹ range. These often manifest as multiple strong bands corresponding to symmetric and asymmetric stretching modes. The C-O stretching of the trifluoromethoxy group also contributes to this region. Additionally, the C-F stretching vibration of the fluorine atom directly attached to the aromatic ring gives rise to a strong absorption band, typically between 1250 cm⁻¹ and 1120 cm⁻¹.
Aromatic C=C stretching vibrations from the benzene ring are expected in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching appears above 3000 cm⁻¹.[1][5]
Comparative Spectral Data
To elucidate the influence of the fluoro and trifluoromethoxy groups, the expected vibrational frequencies for 4-Fluoro-3-(trifluoromethoxy)benzonitrile are compared with those of benzonitrile and other relevant derivatives.
Note: The values for 4-Fluoro-3-(trifluoromethoxy)benzonitrile and its close analogs are predicted based on established group frequencies and substituent effects. Exact peak positions can vary based on the sample phase and measurement conditions.
Experimental Protocol: Acquiring the FTIR Spectrum
This section details the methodology for obtaining a high-quality FTIR spectrum of a solid or liquid sample, such as 4-Fluoro-3-(trifluoromethoxy)benzonitrile, using an Attenuated Total Reflectance (ATR) accessory, which is ideal for minimal sample preparation.[6]
Materials and Equipment:
Fourier-Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)
Sample of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Spatula or pipette
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Procedure:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its initialization and diagnostic checks.
Install the ATR accessory into the sample compartment of the spectrometer.
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residues. Allow the crystal to air dry completely.
Background Spectrum Acquisition:
Before analyzing the sample, a background spectrum must be collected.[6] This scan measures the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, allowing the instrument software to subtract these signals from the sample spectrum.
With the clean, empty ATR accessory in place, initiate the background scan using the spectrometer software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.
Sample Application:
Place a small amount of the 4-Fluoro-3-(trifluoromethoxy)benzonitrile sample directly onto the center of the ATR crystal.
If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface. A consistent pressure is crucial for reproducibility.
If the sample is a liquid, a single drop is usually sufficient to cover the crystal.
Sample Spectrum Acquisition:
Initiate the sample scan through the software. The number of scans should be the same as that used for the background to ensure proper subtraction.
The software will acquire the spectrum and automatically ratio it against the stored background spectrum, resulting in the final absorbance or transmittance spectrum of the sample.
Data Processing and Analysis:
The resulting spectrum should be examined for key features. If necessary, apply a baseline correction to flatten the spectrum.
Use the software's peak-picking tool to identify and label the wavenumbers of the principal absorption bands.
Compare the observed peaks with the reference data to confirm the presence of the expected functional groups.[7]
Visualized Workflow and Logic
The following diagrams illustrate the logical processes involved in FTIR spectral analysis, from initial sample handling to final structural confirmation.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Caption: Logical flow for the interpretation of an FTIR spectrum.
Comparative Mass Spectrometry Analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile and Structurally Related Compounds
This guide provides a comparative analysis of the mass spectrometry of 4-Fluoro-3-(trifluoromethoxy)benzonitrile against structurally similar alternatives. Due to the absence of publicly available experimental mass spect...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of the mass spectrometry of 4-Fluoro-3-(trifluoromethoxy)benzonitrile against structurally similar alternatives. Due to the absence of publicly available experimental mass spectrometry data for 4-Fluoro-3-(trifluoromethoxy)benzonitrile, this document presents a predicted fragmentation pattern based on established principles and compares it with experimental data for analogous compounds. This information is valuable for researchers in compound identification, structural elucidation, and metabolite profiling.
Data Summary
The following table summarizes the key mass spectral data for 4-Fluoro-3-(trifluoromethoxy)benzonitrile and its selected alternatives. The data for the alternatives were obtained from the NIST Mass Spectrometry Data Center under Electron Ionization (EI) conditions. The fragmentation data for the target compound is predicted based on the fragmentation patterns of the alternatives and the known effects of the substituent groups.
A standardized protocol for acquiring electron ionization (EI) mass spectra for aromatic nitriles is outlined below. This protocol is representative of the conditions under which the comparative data would be generated.
1. Sample Preparation:
A pure sample of the analyte is dissolved in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
For direct infusion, the solution is loaded into a syringe for introduction into the ion source.
For GC-MS analysis, the sample is diluted further to an appropriate concentration (e.g., 1-10 µg/mL) for injection into the gas chromatograph.
2. Mass Spectrometer Configuration:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
Ion Source Temperature: 200-250 °C (to ensure sample volatilization)
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Scan Range: m/z 40-400 (to encompass the parent ion and expected fragments)
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using GC, a non-polar capillary column (e.g., DB-5ms) is typically employed with a suitable temperature program to ensure good chromatographic separation.
3. Data Acquisition:
A blank solvent injection is performed first to ensure the system is clean.
The prepared sample is then introduced into the mass spectrometer.
The mass spectrum is recorded, capturing the relative abundance of ions at different mass-to-charge ratios.
Data processing involves background subtraction and identification of the molecular ion and major fragment peaks.
Visualizations
Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for analyzing a chemical compound using mass spectrometry.
Caption: A diagram illustrating the general workflow of a mass spectrometry experiment.
Proposed Fragmentation Pathway of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
The fragmentation of 4-Fluoro-3-(trifluoromethoxy)benzonitrile under electron ionization is predicted to proceed through several key pathways, primarily involving the loss of stable neutral fragments or radicals from the molecular ion.
Caption: Proposed fragmentation of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Validation
A Comparative Guide to Bioisosteric Replacement Strategies for the Trifluoromethoxy Group in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric, electronic, or solubility characteristics, is a powerful tool in this endeavor. The trifluoromethoxy (OCF3) group has emerged as a valuable substituent due to its unique combination of properties, including high metabolic stability, lipophilicity, and strong electron-withdrawing nature.[1][2][3] This guide provides a comparative analysis of bioisosteric replacements for the trifluoromethoxy group, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Trifluoromethoxy Group and Its Bioisosteric Mimics
The trifluoromethoxy group's influence on a molecule's properties is significant. It can enhance metabolic stability by blocking potential sites of oxidation, modulate lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding interactions with biological targets.[1][2][3] Common bioisosteres for the trifluoromethoxy group include the trifluoromethyl (CF3), pentafluorosulfanyl (SF5), nitro (NO2), and more traditional groups like methyl (CH3) and methoxy (OCH3). The choice of a particular bioisostere depends on the specific properties that need to be modulated, such as potency, selectivity, or pharmacokinetic parameters.[4]
A key strategy in lead optimization is the iterative process of designing, synthesizing, and testing these bioisosteric analogs to achieve a desirable balance of properties for a preclinical drug candidate.
Caption: Iterative lead optimization cycle involving bioisosteric replacement.
Comparative Physicochemical and Biological Data
The selection of a suitable bioisostere is guided by its effect on key drug-like properties. The following tables summarize quantitative data from a structure-activity relationship (SAR) study of indole-based inhibitors of the AAA ATPase p97, comparing the trifluoromethoxy analog with other bioisosteric replacements.[4]
Table 1: Comparison of Physicochemical Properties
Substituent (R)
Formula
Molecular Weight ( g/mol )
Calculated LogP
Trifluoromethoxy
-OCF3
480.46
5.86
Trifluoromethyl
-CF3
464.46
5.91
Pentafluorosulfanyl
-SF5
512.52
6.24
Nitro
-NO2
441.46
4.98
Methyl
-CH3
410.51
5.29
Methoxy
-OCH3
426.51
4.88
Data derived from the supplementary information of a study on p97 inhibitors and calculated using standard cheminformatics software.
Table 2: Comparison of In Vitro Biological Activity and ADME Properties
Substituent (R)
p97 Inhibition IC50 (µM)
Metabolic Stability (% remaining after 30 min)
Trifluoromethoxy
3.8 ± 0.8
>95%
Trifluoromethyl
4.6 ± 0.6
>95%
Pentafluorosulfanyl
21.5 ± 0.4
>95%
Nitro
0.05 ± 0.04
~80%
Methyl
0.24 ± 0.11
~60%
Methoxy
0.71 ± 0.22
<50%
Data sourced from a study on p97 inhibitors.[4] Metabolic stability was assessed in human liver microsomes.
From this data, it is evident that replacing a trifluoromethyl group with a trifluoromethoxy group resulted in a slight improvement in potency against p97.[4] Both highly fluorinated analogs exhibited excellent metabolic stability.[4] Interestingly, the pentafluorosulfanyl group, despite being a strong electron-withdrawing group like trifluoromethyl, led to a significant decrease in activity, highlighting that bioisosteric replacements can yield unexpected results.[4] The nitro and methyl analogs showed high potency but had lower metabolic stability compared to the fluorinated counterparts.[4]
Caption: Bioisosteric replacement of the trifluoromethoxy group.
Experimental Protocols
Reproducible and robust experimental data is crucial for making informed decisions in drug discovery. Below are detailed methodologies for key in vitro assays used to characterize the properties of the bioisosteric analogs.
Determination of Lipophilicity (LogD)
The distribution coefficient (LogD) at pH 7.4 is a measure of a compound's lipophilicity at physiological pH. The shake-flask method is a common approach for its determination.[5]
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v) in a vial.
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, typically from liver microsomes.[6][7][8]
Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP450 enzymes), and phosphate buffer.
Incubation: Pre-warm a solution of HLM in phosphate buffer at 37°C. Add the test compound (at a final concentration of, e.g., 1 µM).
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Experimental workflow for in vitro ADME profiling.
Conclusion
The trifluoromethoxy group is a privileged substituent in medicinal chemistry, offering a means to enhance the metabolic stability and modulate the physicochemical properties of drug candidates. Bioisosteric replacement studies are essential to fine-tune the properties of a lead compound, and the choice of a suitable replacement for the trifluoromethoxy group is context-dependent. As demonstrated in the case study of p97 inhibitors, seemingly subtle changes, such as replacing a trifluoromethyl with a trifluoromethoxy group, can lead to notable differences in biological activity. Conversely, replacing it with a pentafluorosulfanyl group can have a detrimental effect. This underscores the importance of empirical testing and the generation of high-quality, comparative data to guide lead optimization efforts. The experimental protocols provided herein serve as a foundation for researchers to conduct these critical studies and advance the development of new therapeutics.
Navigating Lipophilicity: A Comparative Guide to Fluorinated Benzonitriles for Researchers
For Immediate Publication [City, State] – [Date] – In the landscape of drug discovery and development, the lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery and development, the lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For researchers and scientists engaged in the synthesis and evaluation of novel therapeutic agents, understanding the nuanced effects of structural modifications on a compound's lipophilicity is paramount. This guide provides an objective comparison of the lipophilicity of a series of fluorinated benzonitriles, supported by experimental data, to aid in the rational design of drug candidates.
The introduction of fluorine into a molecular scaffold is a widely employed strategy to modulate various physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Benzonitrile, a common structural motif in medicinal chemistry, serves as a valuable model system to investigate the impact of fluorination on these parameters. This guide presents a compilation of experimentally determined and calculated Partition Coefficient (LogP) values for a range of fluorinated benzonitriles, offering a clear comparison of how the number and position of fluorine substituents influence lipophilicity.
Comparative Analysis of Lipophilicity
The lipophilicity of a compound is quantitatively expressed by its LogP value, the logarithm of the partition coefficient between an organic solvent (typically n-octanol) and water. A higher LogP value indicates greater lipophilicity. The data presented in the following table has been compiled from various experimental and computational sources to provide a comparative overview.
Compound
Number of Fluorine Atoms
Position of Fluorine
LogP Value
Data Type
Benzonitrile
0
-
1.56
Experimental
2-Fluorobenzonitrile
1
2
1.63
Experimental
3-Fluorobenzonitrile
1
3
1.63
Experimental
4-Fluorobenzonitrile
1
4
1.58
Experimental
2,4-Difluorobenzonitrile
2
2, 4
1.59
Calculated
2,5-Difluorobenzonitrile
2
2, 5
1.39
Calculated
2,6-Difluorobenzonitrile
2
2, 6
1.40
Calculated
2,4,5-Trifluorobenzonitrile
3
2, 4, 5
1.90
Calculated
2,4,6-Trifluorobenzonitrile
3
2, 4, 6
1.90
Calculated
Note: "Experimental" data is derived from laboratory measurements, while "Calculated" data is based on computational models.
Visualizing the Impact of Fluorination on Lipophilicity
The following diagram illustrates the general relationship between the extent and position of fluorine substitution on the benzonitrile core and the resulting lipophilicity (LogP).
Caption: Fluorination effect on benzonitrile lipophilicity.
Experimental Protocols for Lipophilicity Determination
The determination of LogP values is crucial for the accurate assessment of a compound's lipophilicity. Two standard experimental methods are widely employed in the pharmaceutical industry: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD 107)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Workflow:
Caption: Shake-Flask method for LogP determination.
This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Workflow:
Caption: RP-HPLC method for LogP determination.
This guide serves as a foundational resource for researchers in drug development, providing a comparative analysis of the lipophilicity of fluorinated benzonitriles. The presented data and experimental protocols are intended to facilitate informed decisions in the design and optimization of new chemical entities.
Validation
A Comparative Analysis of API Efficacy Derived from Diverse Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, profoundly influencing their m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, profoundly influencing their metabolic stability, binding affinity, and overall efficacy. The choice of fluorinated intermediate in the synthetic pathway can not only dictate the efficiency of the synthesis but also modulate the pharmacological profile of the final API. This guide provides a comparative analysis of APIs synthesized from different fluorinated intermediates, supported by experimental data, to illuminate the impact of these crucial building blocks.
Case Study 1: Celecoxib Analogues - Modulating Biological Activity through Fluorinated Moieties
A study on Celecoxib analogues highlights how altering the fluorinated intermediate can lead to a modified pharmacological profile. In this research, the standard p-tolyl group of Celecoxib was replaced with a novel N-difluoromethyl-1,2-dihydropyrid-2-one moiety, leading to a new chemical entity with dual inhibitory action against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
The following table summarizes the in vitro and in vivo efficacy of the Celecoxib analogue compared to the parent drug and other standards.
The inhibitory activity of the compounds on COX-1 and COX-2 enzymes is determined using a screening assay that measures the peroxidase component of the cyclooxygenases.[1] The assay colorimetrically monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]
Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Test compounds are dissolved in DMSO.
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
Incubation: The test inhibitor is added to the wells and incubated to allow for enzyme binding.
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
Measurement: The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD at 590-611 nm using a plate reader.[1] The IC50 values are then calculated from the concentration-response curves.
The carrageenan-induced paw edema model in rats is a classic method to assess the acute anti-inflammatory activity of compounds.[2][3][4]
Animal Model: Male Wistar rats are used for the study.
Induction of Edema: Inflammation is induced by a subplantar injection of a 1% carrageenan solution into the right hind paw of the rats.[3][5]
Drug Administration: The test compounds and reference drugs are administered orally prior to the carrageenan injection.
Measurement of Edema: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer. The difference in paw volume before and after the injection indicates the degree of edema.
Data Analysis: The percentage of inhibition of edema by the test compounds is calculated by comparing the paw volume of the treated group with that of the control group. The ED50 value, the dose that causes 50% inhibition of edema, is then determined.
Case Study 2: Sitagliptin Synthesis - A Comparison of Synthetic Efficacy
While the final API, Sitagliptin, remains the same, the choice of the initial fluorinated intermediate and the subsequent synthetic route significantly impacts the overall efficiency of the process. Here, we compare two primary approaches: asymmetric hydrogenation and enzymatic transamination.
Parameter
Asymmetric Hydrogenation Route
Enzymatic Transamination Route
Starting Fluorinated Intermediate
2,4,5-Trifluorophenylacetic acid
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Key Transformation
Rhodium-catalyzed asymmetric hydrogenation of an enamine
Transaminase-catalyzed amination of a β-keto ester
This comparison demonstrates that while both routes, starting from different fluorinated intermediates, can produce high-purity Sitagliptin, the enzymatic approach offers a more streamlined and potentially higher-yielding process.
Experimental Protocols
This chemical synthesis route involves the creation of a chiral center through the hydrogenation of an enamine precursor.[6][7]
Enamine Formation: The β-ketoamide, derived from 2,4,5-trifluorophenylacetic acid, is reacted with ammonium acetate to form the corresponding enamine.
Asymmetric Hydrogenation: The enamine is hydrogenated using a rhodium complex with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS) under hydrogen pressure.[7][8] This step is crucial for establishing the desired stereochemistry.
Deprotection and Salt Formation: The protecting groups are removed, and the final Sitagliptin is isolated as its phosphate salt.
Purification: The final product is purified through recrystallization to achieve high enantiomeric and chemical purity.
This biocatalytic approach utilizes enzymes to achieve a highly selective and efficient synthesis.[9][10]
Enzyme and Substrate Preparation: A whole-cell system co-expressing a transaminase and an esterase is often used. The starting substrate is a β-keto ester.[11]
Cascade Reaction: In a one-pot reaction, a lipase or esterase hydrolyzes the β-keto ester to the corresponding β-keto acid.[9] A transaminase then catalyzes the asymmetric amination of the β-keto acid to the desired chiral β-amino acid, the key intermediate for Sitagliptin.[9][12] An amine donor, such as isopropylamine or benzylamine, is required.[13]
Work-up and Isolation: The reaction mixture is then processed to isolate the chiral β-amino acid intermediate.
Final Conversion: The isolated intermediate is then chemically converted to Sitagliptin.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the comparative efficacy evaluation of APIs synthesized from different fluorinated intermediates.
Caption: Workflow for comparing API efficacy from different fluorinated intermediates.
This guide illustrates that the selection of a fluorinated intermediate is a critical decision in the drug development process, with significant downstream consequences for both the biological activity of the resulting API and the efficiency of its synthesis.
Proper Disposal of 4-Fluoro-3-(trifluoromethoxy)benzonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like 4-Fluoro-3-(trifluoromethoxy)benzonitrile are paramount for ensuring laboratory safety and environment...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the proper handling and disposal of specialized chemicals like 4-Fluoro-3-(trifluoromethoxy)benzonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
I. Understanding the Hazards
While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-(trifluoromethoxy)benzonitrile was not identified, its structural similarity to other halogenated benzonitriles suggests it should be handled as a hazardous substance. Key hazards associated with this class of compounds include:
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
Irritation: Causes skin and serious eye irritation.[1][2][3][5]
Respiratory Effects: May cause respiratory irritation.[5][6]
These hazards underscore the importance of treating this chemical and its waste with caution.
II. Quantitative Data Summary
The following table summarizes hazard classifications for structurally similar compounds, providing a basis for assessing the potential risks of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
The cardinal rule for the disposal of 4-Fluoro-3-(trifluoromethoxy)benzonitrile is to never dispose of it down the drain or in regular trash.[4][8] It must be managed as hazardous waste and disposed of through an approved waste disposal plant.[2][7][9]
A. Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
Designated Waste Container: Use a dedicated, compatible container for halogenated organic waste. Polyethylene containers are often suitable.[8] The container must be in good condition with a secure, tight-fitting lid.[8][10]
Labeling: Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "4-Fluoro-3-(trifluoromethoxy)benzonitrile."[11] Also, indicate the approximate concentration and any other components in the waste stream.
Waste Compatibility: Do not mix halogenated waste with non-halogenated organic solvents, as this complicates and increases the cost of disposal.[10][11][12] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[4][8]
B. Disposal of Unused or Expired Chemicals
Original Container: If possible, dispose of the chemical in its original container, ensuring the label is intact and legible.
Waste Collection Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
C. Disposal of Solutions and Contaminated Materials
Liquid Waste:
Carefully pour liquid waste containing 4-Fluoro-3-(trifluoromethoxy)benzonitrile into the designated halogenated organic waste container.
Perform this transfer inside a chemical fume hood to avoid inhalation of vapors.[12]
Keep the waste container closed when not in use.[10][11]
Solid Waste (e.g., contaminated labware, gloves, paper towels):
Place all contaminated solid materials into a separate, clearly labeled, and sealed container or heavy-duty plastic bag for solid hazardous waste.
Do not mix with non-hazardous solid waste.
D. Spill Cleanup and Disposal
Safety First: Evacuate the immediate area if the spill is large. Wear appropriate Personal Protective Equipment (PPE), including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[8]
Containment: For small spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[1]
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[1][4][7]
Decontamination: Clean the spill area thoroughly.
Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous solid waste through your institution's EHS program.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Caption: Disposal workflow for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Personal protective equipment for handling 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Essential Safety and Handling Guide for 4-Fluoro-3-(trifluoromethoxy)benzonitrile Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoro-3-(trifluoromethoxy)benzonitrile was publicly available at the time of this w...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 4-Fluoro-3-(trifluoromethoxy)benzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoro-3-(trifluoromethoxy)benzonitrile was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, namely 4-Fluoro-3-(trifluoromethyl)benzonitrile and 4-(Trifluoromethoxy)benzonitrile. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethoxy)benzonitrile. Given the potential hazards associated with fluorinated benzonitrile compounds, strict adherence to safety protocols is crucial.
Hazard Identification and Classification
Based on analogous compounds, 4-Fluoro-3-(trifluoromethoxy)benzonitrile is anticipated to be classified as follows:
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
Body Part
Recommended Protection
Specifications and Remarks
Eyes/Face
Chemical Splash Goggles and Face Shield
Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Disposable nitrile gloves are suitable for short-term protection. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for any signs of degradation or puncture before use.
Body
Laboratory Coat
A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.
Respiratory
NIOSH-approved Respirator
A dust mask (e.g., N95) is recommended for handling the solid form.[4] All handling of this compound should be conducted in a certified chemical fume hood.[5]
Feet
Closed-Toed Shoes
Shoes should fully cover the feet to protect against spills.
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational protocol is essential for minimizing the risks associated with handling 4-Fluoro-3-(trifluoromethoxy)benzonitrile.
1. Pre-Handling Preparations:
Safety Documentation: Review this guide and any available safety information thoroughly.
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Spill Kit: Have a chemical spill kit appropriate for toxic and irritant solids readily available.
Fume Hood: Verify that the chemical fume hood is functioning correctly.
2. Handling the Chemical:
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[6]
Weighing: If the compound is a solid, weigh it out in the fume hood.
Solutions: When preparing solutions, add the compound slowly to the solvent.
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
3. Storage:
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[5][6]
Incompatibilities: Store away from strong oxidizing agents.[5]
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
4. Disposal Plan:
Waste Segregation:
Solid Waste: Collect any solid waste (e.g., contaminated paper towels, gloves) in a designated, labeled, and sealed hazardous waste container.
Liquid Waste: Collect all liquid waste containing 4-Fluoro-3-(trifluoromethoxy)benzonitrile in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps: Any sharps (needles, razor blades) contaminated with the chemical should be disposed of in a designated sharps container.
Disposal Procedure:
Labeling: All waste containers must be clearly labeled with the full chemical name ("4-Fluoro-3-(trifluoromethoxy)benzonitrile") and the appropriate hazard symbols (e.g., "Toxic," "Irritant").
Professional Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[5][6]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
Eye Contact
Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion
Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling 4-Fluoro-3-(trifluoromethoxy)benzonitrile in a laboratory setting.
Caption: Safe handling workflow for 4-Fluoro-3-(trifluoromethoxy)benzonitrile.